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  • Product: 2-Methyl-Celecoxib
  • CAS: 170570-09-9

Core Science & Biosynthesis

Foundational

A Comparative Structural and Mechanistic Analysis: Celecoxib and its COX-2 Independent Analogs

Executive Summary Celecoxib, a diaryl-substituted pyrazole, is a well-established nonsteroidal anti-inflammatory drug (NSAID) renowned for its selective inhibition of cyclooxygenase-2 (COX-2).[1][2] This selectivity conf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Celecoxib, a diaryl-substituted pyrazole, is a well-established nonsteroidal anti-inflammatory drug (NSAID) renowned for its selective inhibition of cyclooxygenase-2 (COX-2).[1][2] This selectivity confers a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[3] Beyond its anti-inflammatory properties, a significant body of research has unveiled potent anticancer activities of celecoxib, many of which are mediated through pathways independent of COX-2 inhibition.[4][5][6][7] This has spurred the development of structural analogs designed to minimize or eliminate COX-2 inhibition while retaining or enhancing these anticancer effects, thereby mitigating the cardiovascular risks associated with long-term coxib use.[4][8]

This technical guide provides an in-depth analysis of the structural and mechanistic differences between celecoxib and its key analogs. We will first provide a foundational overview of celecoxib's structure, synthesis, and dual mechanisms of action. Subsequently, we will delve into a detailed comparative analysis, using 2,5-dimethyl-celecoxib (DMC) as a primary case study of a non-COX-2 inhibitory analog with potent antitumor activity.[8][9][10] We will also explore the structural implications of another analog, 2-Methyl-Celecoxib. The guide will present comparative efficacy data, detailed experimental protocols for synthesis and evaluation, and visual diagrams to elucidate key concepts and pathways for researchers, scientists, and drug development professionals.

Chapter 1: The Parent Compound: A Structural and Mechanistic Overview of Celecoxib

Chemical Structure and Physicochemical Properties

Celecoxib is chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[1][11] Its structure is characterized by a central pyrazole ring substituted with a p-tolyl (4-methylphenyl) group at the 5-position and a trifluoromethyl group at the 3-position. A 4-sulfamoylphenyl group is attached to the nitrogen at the 1-position of the pyrazole ring.

PropertyValueSource
Molecular Formula C₁₇H₁₄F₃N₃O₂S[11]
Molecular Weight 381.37 g/mol [11]
IUPAC Name 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[1]
CAS Number 169590-42-5[1][11]
Protein Binding ~97% (primarily to albumin)[1]
Metabolism Primarily hepatic, via CYP2C9[1]
Elimination Half-life ~11 hours[1]

The key structural features responsible for its biological activity are the trifluoromethyl group, which enhances potency and selectivity, and the sulfonamide (-SO₂NH₂) moiety.[1] The sulfonamide group is crucial for its selective binding to the COX-2 enzyme.

Primary Mechanism of Action: Selective COX-2 Inhibition

The primary anti-inflammatory and analgesic effects of celecoxib stem from its selective inhibition of the COX-2 enzyme.[3][12] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[13] While COX-1 is constitutively expressed and involved in homeostatic functions like gastric protection, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[14]

Celecoxib's selectivity is attributed to a structural difference between the active sites of the two COX isoforms. The COX-2 active site possesses a larger, more accommodating side pocket due to the substitution of isoleucine in COX-1 with a smaller valine residue.[1] The sulfonamide group of celecoxib fits into this side pocket, allowing for a stable interaction with the COX-2 enzyme that is sterically hindered in the COX-1 active site.[1] This selective inhibition reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[2]

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (Homeostatic) COX1->Prostaglandins_H Gastroprotection Platelet Aggregation Prostaglandins_I Prostaglandins (Inflammatory) COX2->Prostaglandins_I Pain Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Structures cluster_celecoxib Celecoxib cluster_dmc 2,5-dimethyl-celecoxib (DMC) celecoxib_img celecoxib_img dmc_img dmc_img Structures_2 cluster_celecoxib Celecoxib cluster_2methyl 2-Methyl-Celecoxib celecoxib_img celecoxib_img methyl_img methyl_img

Chemical structures of Celecoxib and 2-Methyl-Celecoxib.

While specific experimental data on the biological activity of 2-Methyl-Celecoxib is limited in the public domain, we can infer its likely properties based on established SAR for diaryl-pyrazole compounds.

[15][16][17][18]* COX-2 Inhibition: The addition of a methyl group at the ortho (2) position of the phenyl ring likely introduces steric hindrance that could reduce its affinity for the COX-2 active site, similar to, but perhaps less pronounced than, that seen with DMC. It is plausible that 2-Methyl-Celecoxib would be a weaker COX-2 inhibitor than the parent celecoxib.

  • COX-2 Independent Effects: The overall scaffold responsible for many of the COX-2 independent effects remains intact. Therefore, it is highly probable that 2-Methyl-Celecoxib would retain anticancer properties, such as the ability to induce apoptosis and modulate cell signaling pathways. The potency of these effects would require experimental verification.

Chapter 3: Head-to-Head Comparison: Celecoxib vs. DMC

The direct comparison of Celecoxib and its non-coxib analog DMC provides clear insights into the therapeutic potential of targeting COX-2 independent pathways.

Comparative COX-2 Inhibitory Potency
CompoundTargetAssay TypeResult (IC₅₀)Reference
Celecoxib COX-2Enzyme Inhibition40 nM
2,5-dimethyl-celecoxib (DMC) COX-2Enzyme Inhibition> 100 µM
Comparative Anticancer Efficacy

DMC often demonstrates comparable or even superior anticancer efficacy to Celecoxib in vitro.

Cell LineCancer TypeCompoundEndpointResult (IC₅₀)Reference
HCT-116 Colon CancerCelecoxibProliferation~50 µM
HCT-116 Colon CancerDMCProliferation~50 µM
CNE-2 Nasopharyngeal CarcinomaDMCProliferation (48h)43.71 µM
Raji Burkitt's LymphomaCelecoxibProliferation~40 µM
Raji Burkitt's LymphomaDMCProliferation~40 µM
Comparison of Affected Signaling Pathways

Both molecules converge on critical pathways for cancer progression, but their initial trigger (COX-2 inhibition vs. other mechanisms) differs fundamentally.

Pathways cluster_celecoxib Celecoxib cluster_dmc 2,5-dimethyl-celecoxib (DMC) C_COX2 COX-2 Inhibition C_PGE2 ↓ Prostaglandin E2 C_COX2->C_PGE2 C_Effect Anti-inflammatory + Anticancer Effects C_PGE2->C_Effect C_Pathways Modulation of: - Angiogenesis - Bcl-2 Family - Cell Cycle Proteins C_Pathways->C_Effect DMC_NoCOX2 No COX-2 Inhibition DMC_Pathways Direct Modulation of: - Wnt/β-catenin - MAP Kinase / JAK-STAT - Survivin, Cyclins A/B DMC_Effect Potent Anticancer Effects DMC_Pathways->DMC_Effect

Divergent primary mechanisms leading to anticancer effects.

Chapter 4: Experimental Protocols for Evaluation

The following protocols are representative methodologies for the synthesis and biological evaluation of celecoxib and its analogs.

General Synthesis Protocol for Diaryl-pyrazole Compounds

This two-step process can be adapted for Celecoxib, DMC, and 2-Methyl-Celecoxib by selecting the appropriate substituted acetophenone starting material.

Synthesis_Workflow Start1 Substituted Acetophenone (e.g., 4-methylacetophenone) + Ethyl trifluoroacetate Step1 Step 1: Claisen Condensation Start1->Step1 Reagents1 Base (e.g., NaOMe) Solvent (e.g., Methanol) Reagents1->Step1 Intermediate β-Diketone Intermediate (e.g., 4,4,4-trifluoro-1- (p-tolyl)butane-1,3-dione) Step1->Intermediate Start2 Intermediate + 4-Sulfamoylphenylhydrazine HCl Intermediate->Start2 Step2 Step 2: Cyclocondensation Start2->Step2 Reagents2 Solvent (e.g., Ethanol) Heat (Reflux) Reagents2->Step2 Product Final Product (e.g., Celecoxib) Step2->Product Purify Purification (Recrystallization) Product->Purify

General synthesis workflow for celecoxib and its analogs.

Step 1: Claisen Condensation to form β-Diketone Intermediate

  • Dissolve the substituted acetophenone (1.0 eq) in a suitable solvent (e.g., methanol).

  • Add a base, such as sodium methoxide (1.1 eq), to the solution and stir.

  • Slowly add ethyl trifluoroacetate (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with an acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude β-diketone intermediate.

Step 2: Cyclocondensation to form the Pyrazole Ring

  • Dissolve the crude β-diketone intermediate (1.0 eq) in ethanol.

  • Add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq) to the solution.

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the solid product and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure final compound.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of the COX-2 enzyme.

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), human recombinant COX-2 enzyme, a fluorometric probe (e.g., Amplex™ Red), and arachidonic acid (substrate).

  • Plate Setup: In a 96-well black microplate, add assay buffer to all wells. Add test compounds (Celecoxib, DMC, etc.) at various concentrations to the sample wells. Include a "Positive Control" (no inhibitor) and "Negative Control" (no enzyme).

  • Enzyme Addition: Add a diluted solution of COX-2 enzyme to all wells except the "Negative Control".

  • Inhibitor Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the Amplex™ Red reagent and then initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately begin reading the fluorescence (λex=535 nm / λem=590 nm) in a microplate reader in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve). Determine the percent inhibition for each compound concentration relative to the positive control. Calculate the IC₅₀ value by plotting percent inhibition versus log[inhibitor].

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability.

Chapter 5: Conclusion and Future Directions

The study of celecoxib and its structural analogs has profoundly advanced our understanding of its dual therapeutic roles. While celecoxib's utility as an anti-inflammatory agent is firmly rooted in its selective inhibition of COX-2, its anticancer potential is increasingly attributed to a complex network of COX-2 independent pathways.

The development and characterization of analogs like 2,5-dimethyl-celecoxib (DMC) have been instrumental in this paradigm shift. By demonstrating potent antitumor activity in the complete absence of COX-2 inhibition, DMC validates the pursuit of non-coxib anticancer agents derived from the celecoxib scaffold. This approach holds the promise of developing novel cancer therapeutics that circumvent the cardiovascular liabilities of traditional coxibs.

Future research should focus on:

  • Synthesizing and evaluating a broader range of analogs , including compounds like 2-Methyl-Celecoxib, to build a more comprehensive structure-activity relationship for COX-2 independent effects.

  • Identifying the direct molecular targets of these non-coxib analogs to fully elucidate their mechanisms of action.

  • Exploring combination therapies , where the unique mechanisms of these analogs could synergize with conventional chemotherapeutics or immunotherapies to improve patient outcomes.

The journey from a selective anti-inflammatory drug to a platform for novel anticancer agents highlights a remarkable evolution in drug discovery, demonstrating that a deep understanding of a molecule's structure and its diverse biological interactions can unlock entirely new therapeutic possibilities.

References

  • SciSpace. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors.
  • AACR Journals. (2007). Potent multi-target anti-tumor activity of a celecoxib derivative, 2,5-dimethyl-celecoxib (DMC)
  • MDPI. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib.
  • BenchChem. (n.d.). The Biological Activity of 2,5-Dimethylcelecoxib: A COX-2-Independent Approach to Cancer Therapy and Beyond.
  • PubChem. (n.d.). 2-Methyl-Celecoxib. Retrieved from [Link]

  • PMC. (n.d.).
  • Brieflands. (2010).
  • ResearchGate. (n.d.). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity.
  • Taylor & Francis Online. (n.d.). Dimethyl-Celecoxib (DMC), a derivative of celecoxib that lacks cyclooxygenase-2-Inhibitory function, potently mimics the anti-tumor effects of celecoxib on Burkitt's lymphoma in vitro and in vivo.
  • precisionFDA. (n.d.). 2-METHYL CELECOXIB.
  • PMC. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
  • Brieflands. (2010).
  • CymitQuimica. (n.d.). 2-Methyl-Celecoxib.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor.
  • PMC. (n.d.). Celecoxib and Bcl-2: emerging possibilities for anticancer drug design.
  • Wikipedia. (n.d.). Celecoxib.
  • ACS Publications. (2009).
  • National Institute of Standards and Technology. (n.d.). Celecoxib.
  • Ingenta Connect. (2012). Synthesis of Celecoxib and Structural Analogs- A Review.
  • PMC. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac.
  • Selleckchem.com. (n.d.). COX-2 Selective Inhibitors.
  • Bentham Science Publishers. (2012). Synthesis of Celecoxib and Structural Analogs- A Review.
  • PMC. (n.d.). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing.
  • Google Patents. (n.d.).
  • Stanford Medicine. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2.
  • ResearchGate. (n.d.). Selective inhibitors of cyclooxygenase-2 (COX-2)
  • AACR Journals. (n.d.). Antiangiogenic and Antitumor Activities of Cyclooxygenase-2 Inhibitors.
  • PMC. (n.d.). Antitumor effects of celecoxib in COX-2 expressing and non-expressing canine melanoma cell lines.
  • AACR Journals. (n.d.). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo.
  • MDPI. (n.d.). The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials.
  • YouTube. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors.
  • Jeffrey Dach MD. (2017). COX2 Inhibitor Celecoxib As Anti-Cancer Drug.

Sources

Exploratory

Foreword: The Rationale for a Computational Lens

An In-Depth Technical Guide to the In Silico Modeling of 2-Methyl-Celecoxib Binding to COX-2 In modern drug discovery, the journey from a chemical entity to a therapeutic agent is increasingly guided by computational met...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-Methyl-Celecoxib Binding to COX-2

In modern drug discovery, the journey from a chemical entity to a therapeutic agent is increasingly guided by computational methodologies. These in silico techniques provide a powerful lens to visualize, predict, and rationalize molecular interactions at an atomic level, long before a compound is synthesized. This guide focuses on 2-Methyl-Celecoxib, an intriguing analog of the well-established non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[1]

Celecoxib's efficacy stems from its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[2][3] Its selectivity is largely attributed to the interaction of its benzenesulfonamide moiety with a specific hydrophilic side pocket in the COX-2 active site.[1] The analog , 2-Methyl-Celecoxib (also known as 4-Desmethyl-2-methyl Celecoxib), repositions the methyl group on the C5-phenyl ring from the para- to the ortho-position.[1] This seemingly minor structural modification presents a perfect case study for applying a rigorous in silico workflow to dissect its potential impact on binding affinity and conformation.

This document is not a mere recitation of steps; it is a narrative of scientific reasoning. As your guide, I will walk you through a multi-stage computational protocol, from system preparation to advanced simulation, explaining not just how each step is performed, but why it is a critical component of a self-validating and trustworthy computational experiment.

Part 1: Foundational System Preparation

The axiom "garbage in, garbage out" is acutely true in computational chemistry. The accuracy of any subsequent docking or simulation is fundamentally dependent on the quality of the initial protein and ligand structures. This preparatory phase is the most critical for ensuring the physical and chemical realism of the starting system.

Receptor Preparation: Refining the Biological Target (COX-2)

Our primary goal is to prepare a high-fidelity model of the human COX-2 enzyme that is computationally tractable and biologically relevant.

Experimental Protocol:

  • Structure Acquisition: Begin by obtaining a high-resolution crystal structure of human COX-2 in complex with an inhibitor, preferably Celecoxib itself, from the Protein Data Bank (PDB). A suitable entry, such as PDB ID: 1CX2, provides an excellent starting point.[4]

  • Initial Cleaning and Chain Selection: PDB files often contain crystallographic artifacts, such as water molecules, co-factors, and multiple protein chains in the asymmetric unit.[5] For a standard docking study, all non-essential molecules should be removed.[6] If the protein functions as a monomer, only a single chain (e.g., Chain A) should be retained for the study.[7]

  • Handling Missing Residues and Loops: Examine the protein structure for any gaps in the amino acid sequence. Missing residues, often in flexible loop regions, must be modeled using tools like Modeller to ensure the structural integrity of the protein.[6]

  • Protonation and Hydrogen Addition: Crystal structures typically do not resolve hydrogen atoms.[8] It is imperative to add hydrogens and predict the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). This step is crucial as the hydrogen-bonding network is a primary driver of protein-ligand interactions.[5]

  • Charge Assignment and File Formatting: Finally, assign partial atomic charges to the protein atoms using a molecular mechanics force field (e.g., AMBER or CHARMM). The prepared receptor is then saved in a suitable format (e.g., PDBQT for AutoDock Vina) for the docking software.[8]

Causality and Expertise: We remove most water molecules because their crystallographic positions can be ambiguous and may not reflect the dynamic solvent environment.[5] However, a seasoned modeler will always cross-reference literature to check for "conserved" water molecules that are known to mediate binding; these should be retained. The choice of protonation state for a residue like Histidine can dramatically alter the local electrostatic environment and must be made with careful consideration of its microenvironment.

Ligand Preparation: Readying the Challenger (2-Methyl-Celecoxib)

The ligand must be represented in a low-energy, three-dimensional conformation with accurate electrostatics.

Experimental Protocol:

  • Structure Generation: The 2D structure of 2-Methyl-Celecoxib can be drawn using chemical sketchers like ChemDraw or MarvinSketch, or obtained from databases like PubChem if available.[5][6]

  • Conversion to 3D and Energy Minimization: Convert the 2D sketch into a 3D structure. This initial 3D model is likely in a high-energy state. Therefore, it must undergo energy minimization using a suitable force field (e.g., MMFF94) to produce a stable, low-energy conformer with realistic bond lengths and angles.[5]

  • Charge Calculation: Assign partial atomic charges. This is a vital step that governs how the ligand will interact electrostatically with the protein. Methods like AM1-BCC are widely used to produce high-quality charges suitable for molecular simulations.[9]

  • Defining Rotatable Bonds: For flexible docking, the software needs to know which bonds in the ligand are rotatable. These are typically single, non-ring bonds. This allows the docking algorithm to explore different conformations of the ligand within the binding site.[8]

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking serves as a computational microscope, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] It is a search algorithm that balances conformational flexibility with a scoring function to estimate binding affinity.

Workflow for Docking 2-Methyl-Celecoxib into COX-2

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_md Part 3 & 4: Refinement PDB COX-2 Structure (PDB) PrepReceptor Prepare Receptor: - Clean Structure - Add Hydrogens - Assign Charges PDB->PrepReceptor Ligand 2-Methyl-Celecoxib (2D) PrepLigand Prepare Ligand: - Generate 3D - Minimize Energy - Assign Charges Ligand->PrepLigand Grid Define Binding Site (Grid Box Generation) PrepReceptor->Grid PrepLigand->Grid Dock Run Molecular Docking (e.g., AutoDock Vina) Grid->Dock Analysis Analyze Results: - Docking Scores - Binding Poses - Interactions Dock->Analysis MD Molecular Dynamics (Stability & Dynamics) Analysis->MD BFE Binding Free Energy (MM/PBSA) MD->BFE

Caption: High-level workflow for the in silico analysis of 2-Methyl-Celecoxib.

Experimental Protocol:

  • Defining the Search Space: The first step is to define the binding pocket. This is typically done by creating a "grid box" centered on the position of the co-crystallized ligand from the original PDB file. The size of the box must be large enough to accommodate the ligand and allow it to rotate and translate freely, but not so large as to waste computational effort searching irrelevant space.[8]

  • Executing the Docking Run: Using software like AutoDock Vina, the prepared ligand and receptor files are provided as input, along with the grid parameters.[10] The algorithm will then explore various poses of the flexible ligand within the rigid receptor, scoring each pose.

  • Pose Analysis and Selection: The output will be a set of binding poses ranked by their docking score (an estimate of binding affinity in kcal/mol).[11] The top-ranked poses should be visually inspected. A trustworthy pose is one that is not only numerically favorable but also makes chemical sense. Key interactions to look for include:

    • The sulfonamide group forming hydrogen bonds within the characteristic COX-2 side pocket, interacting with residues like His90, Gln192, and Arg513.[12]

    • The trifluoromethyl group occupying a hydrophobic region.

    • The phenyl rings making hydrophobic or π-stacking interactions with residues like Val509.[13][14]

Trustworthiness and Validation: The docking protocol is validated by first "redocking" the original ligand (Celecoxib) into the prepared receptor. A successful validation is achieved if the software can reproduce the crystallographic binding pose with a low Root Mean Square Deviation (RMSD), typically <2.0 Å.[15] This confirms that the chosen parameters are appropriate for the system.

Compound Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothesized)
Celecoxib (Redocked)-11.5 to -14.1[14][16]Arg106, His75, Gln178, Ser339, Arg499, Phe504[15][16]
2-Methyl-Celecoxib(To be determined by docking)(To be determined, likely similar to Celecoxib)

Part 3: Molecular Dynamics (MD) Simulation - Capturing the Motion

Docking provides a static snapshot. Molecular Dynamics (MD) simulations breathe life into this model, simulating the movements of every atom in the system over time.[17] This allows us to assess the stability of the predicted binding pose and observe the dynamic interplay between the ligand and the protein.[18]

Experimental Protocol:

  • System Solvation and Ionization: The protein-ligand complex from docking is placed in a periodic box of explicit water molecules (e.g., TIP3P water model). Ions (e.g., Na+ and Cl-) are added to neutralize the system's charge and mimic a physiological salt concentration.

  • Energy Minimization: The entire solvated system undergoes energy minimization to remove any steric clashes, particularly at the solvent-protein interface.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 310 K) and then equilibrated at the target pressure (1 atm). This is a two-step process:

    • NVT Ensemble: Constant Number of particles, Volume, and Temperature. This stabilizes the system's temperature.

    • NPT Ensemble: Constant Number of particles, Pressure, and Temperature. This adjusts the box density and stabilizes the pressure.

  • Production Run: Once equilibrated, the production MD simulation is run for a significant timescale (e.g., 100-1000 nanoseconds).[19] During this phase, the atomic coordinates are saved at regular intervals, creating a "trajectory" that represents the molecule's dynamic behavior.[20]

Analysis of MD Trajectories: From Data to Insight

The output of an MD simulation is a massive dataset that requires careful analysis to extract meaningful biological information.[21]

  • Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone or ligand atoms from their initial position over time. A stable, plateauing RMSD curve suggests that the system has reached equilibrium and the ligand remains stably bound.[22] An upward-trending RMSD might indicate instability or a significant conformational change.[21]

  • Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify regions of high flexibility (e.g., loops) versus stable regions (e.g., alpha-helices, beta-sheets).[22] One can analyze if the binding of 2-Methyl-Celecoxib induces any changes in the flexibility of the active site residues compared to the unbound protein.

  • Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. A stable hydrogen bond that persists for a high percentage of the simulation time is considered a critical interaction for binding affinity.[22]

G MD_Analysis MD Trajectory Analysis RMSD (Stability) RMSF (Flexibility) H-Bonding (Interactions) Interpretation Biological Insight MD_Analysis:rmsd->Interpretation Is the complex stable? MD_Analysis:rmsf->Interpretation Which parts are flexible? MD_Analysis:hbond->Interpretation What are the key interactions?

Caption: Core analyses performed on an MD simulation trajectory.

Part 4: Binding Free Energy Calculation - Quantifying Affinity

While docking scores provide a rapid estimate, more rigorous methods are needed for a quantitative prediction of binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique applied to MD trajectories.[23]

Experimental Protocol:

  • Snapshot Extraction: A number of snapshots (e.g., 100-500) are extracted at regular intervals from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, the free energy is calculated for the complex, the isolated receptor, and the isolated ligand.

  • Free Energy Decomposition: The binding free energy (ΔG_bind) is calculated as:

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

This ΔG_bind value is composed of several terms:

  • ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).

  • ΔG_solv: Solvation free energy (polar + nonpolar).

Data Presentation:

Energy ComponentCalculated Value (kcal/mol)Interpretation
ΔE_vdw (van der Waals)(Negative Value)Favorable contribution from hydrophobic and packing interactions.
ΔE_elec (Electrostatic)(Negative Value)Favorable contribution from hydrogen bonds and charge interactions.
ΔG_polar (Polar Solvation)(Positive Value)Unfavorable energy cost of desolvating polar groups.
ΔG_nonpolar (Nonpolar Solvation)(Negative Value)Favorable contribution from burying hydrophobic surfaces.
ΔG_bind (Total) (Final Negative Value) Overall predicted binding free energy.

Authoritative Grounding: MM/PBSA provides a valuable balance between computational cost and accuracy. While not as rigorous as alchemical free energy methods, it is highly effective for ranking compounds and understanding the energetic drivers of binding.[23][24] Studies have shown that the electrostatic and van der Waals energy terms are the primary favorable contributors to the binding of Celecoxib.[19]

Synthesizing the Narrative: The Case of 2-Methyl-Celecoxib

The true power of this in silico workflow lies in its ability to generate testable hypotheses. By comparing the simulation results of 2-Methyl-Celecoxib with those of the parent Celecoxib, we can directly address the core scientific question: How does repositioning the methyl group affect binding?

Experimental data shows that 2-Methyl-Celecoxib (IC50 = 0.069 µM) has nearly identical inhibitory potency against COX-2 as Celecoxib (IC50 = 0.06 µM).[1]

Compound Target IC50 Value
CelecoxibCOX-20.06 µM
2-Methyl-CelecoxibCOX-20.069 µM
(Data sourced from BenchChem[1])

Our integrated computational model should recapitulate this finding. The docking scores, MD simulation stability, and calculated ΔG_bind values for the two compounds are expected to be very similar. The analysis would likely reveal that the hydrophobic pocket of the COX-2 active site can comfortably accommodate the methyl group at either the ortho- or para-position of the phenyl ring without disrupting the critical sulfonamide interactions that confer potency and selectivity.[1]

This guide provides a robust, logical, and self-validating framework for the computational analysis of small molecule binding. By meticulously preparing the system, predicting the binding pose, simulating its dynamic behavior, and quantifying its binding energetics, researchers can gain profound insights into the structure-activity relationships that govern molecular recognition.

References

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  • P, P., et al. (2023). Molecular insights in repurposing selective COX-2 inhibitor celecoxib against matrix metalloproteinases in potentiating delayed wound healing: a molecular docking and MMPB/SA based analysis of molecular dynamic simulations. Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]

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Exploratory

Unveiling the Off-Target Landscape of 2-Methyl-Celecoxib: A Technical Guide for Researchers

Introduction: Beyond Cyclooxygenase-2 Inhibition 2-Methyl-Celecoxib, a close structural analog of the widely recognized nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, represents a compelling case study in the cri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Cyclooxygenase-2 Inhibition

2-Methyl-Celecoxib, a close structural analog of the widely recognized nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, represents a compelling case study in the critical field of off-target drug effects. While Celecoxib was designed as a selective inhibitor of cyclooxygenase-2 (COX-2) to mitigate the gastrointestinal side effects associated with non-selective NSAIDs, a growing body of evidence reveals that its biological activities, and those of its analogs, extend far beyond this primary target.[1][2][3] These COX-2-independent effects are of significant interest to researchers in oncology, inflammation, and drug development, as they may uncover novel therapeutic opportunities and provide a more complete understanding of the compound's pharmacological profile.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the predicted off-target effects of 2-Methyl-Celecoxib, drawing upon the extensive research conducted on its parent compound, Celecoxib, and other closely related analogs that lack COX-2 inhibitory function. We will delve into the key signaling pathways implicated, present detailed experimental protocols for identifying and validating these off-target interactions, and offer a framework for the systematic investigation of this and other small molecules.

The Rationale for Off-Target Investigation of 2-Methyl-Celecoxib

The structural modification of Celecoxib to 2-Methyl-Celecoxib is significant. While this alteration may impact its affinity for the COX-2 enzyme, it is crucial to investigate whether the COX-2-independent functionalities are retained or even enhanced. Studies on analogs like 2,5-Dimethyl-Celecoxib, which is devoid of COX-2 inhibitory activity, have demonstrated potent anti-tumor effects, including the induction of apoptosis and cell cycle arrest.[1] This strongly suggests that the core chemical scaffold of Celecoxib interacts with a range of other cellular proteins to exert these effects. Understanding this "off-target" profile is not merely an academic exercise; it is fundamental to predicting a compound's full spectrum of biological activity, including potential therapeutic benefits and adverse effects.

Predicted Off-Target Signaling Pathways

Based on extensive research into Celecoxib and its analogs, two primary signaling pathways are predicted to be significantly modulated by 2-Methyl-Celecoxib in a COX-2-independent manner: the PDK1/Akt survival pathway and the NF-κB inflammatory pathway .

The PDK1/Akt Signaling Axis: A Central Node in Cell Survival and Proliferation

The 3-phosphoinositide-dependent protein kinase-1 (PDK1)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Several studies have identified PDK1 as a direct, non-COX-2 target of Celecoxib.[4][5]

Mechanism of Action: Celecoxib and its analogs are thought to bind to and inhibit the kinase activity of PDK1. This inhibition prevents the phosphorylation and subsequent activation of its downstream effector, Akt. The inactivation of Akt, in turn, disrupts a cascade of pro-survival signals, ultimately leading to the induction of apoptosis (programmed cell death).[1][6][7] It is highly probable that 2-Methyl-Celecoxib will exhibit similar inhibitory effects on this pathway.

PDK1_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Two_Methyl_Celecoxib 2-Methyl-Celecoxib Two_Methyl_Celecoxib->PDK1 inhibits

The NF-κB Signaling Pathway: A Key Regulator of Inflammation and Cell Fate

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Constitutive activation of the NF-κB pathway is associated with various inflammatory diseases and cancers. Celecoxib has been shown to suppress NF-κB activation through multiple mechanisms, independent of its COX-2 inhibition.[8][9][10][11][12]

Mechanism of Action: Celecoxib can inhibit the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα and the subsequent translocation of the active NF-κB dimer (typically p65/p50) to the nucleus. By blocking NF-κB's nuclear translocation, Celecoxib prevents the transcription of pro-inflammatory and pro-survival genes. Given the structural similarities, 2-Methyl-Celecoxib is likely to share this ability to modulate the NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Two_Methyl_Celecoxib 2-Methyl-Celecoxib Two_Methyl_Celecoxib->IKK inhibits Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_nuc->Gene_Expression activates transcription Stimuli Inflammatory Stimuli (e.g., TNFα) Stimuli->IKK activates

Experimental Workflows for Off-Target Identification and Validation

A multi-pronged experimental approach is essential to definitively identify and validate the off-target effects of 2-Methyl-Celecoxib. The following workflows provide a systematic and robust strategy for this investigation.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Kinome_Scan Kinome Scanning CETSA Cellular Thermal Shift Assay (CETSA) Kinome_Scan->CETSA Comp_Binding Competitive Binding Assay Kinome_Scan->Comp_Binding Kinase_Assay In Vitro Kinase Assay Kinome_Scan->Kinase_Assay Proteomics Chemical & Thermal Proteome Profiling Proteomics->CETSA Proteomics->Comp_Binding Cell_Based Cell-Based Assays (e.g., Western Blot, Apoptosis Assays) CETSA->Cell_Based Comp_Binding->Cell_Based Kinase_Assay->Cell_Based

Discovery of Potential Off-Targets

Rationale: Given that a significant portion of the proteome consists of kinases and that these are common off-targets for small molecules, a kinome-wide scan is a critical first step. This will provide a broad overview of the kinases that 2-Methyl-Celecoxib interacts with.

Methodology: ATP-Competitive Binding Assay

This high-throughput screening method assesses the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of recombinant kinases.

Protocol:

  • Preparation of Kinase Panel: A comprehensive panel of purified, recombinant human kinases is utilized.

  • Immobilization of Kinase Inhibitor: A broad-spectrum, ATP-competitive kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay:

    • Each kinase from the panel is incubated with the immobilized inhibitor in the presence of varying concentrations of 2-Methyl-Celecoxib.

    • A control reaction is performed without 2-Methyl-Celecoxib.

  • Quantification of Bound Kinase: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (for DNA-tagged kinases) or mass spectrometry.

  • Data Analysis: A reduction in the amount of bound kinase in the presence of 2-Methyl-Celecoxib indicates a direct interaction. The data is often expressed as a percentage of control binding, and dissociation constants (Kd) can be calculated for the identified interactions.

ParameterDescription
Kinase Panel >400 human kinases
Test Compound 2-Methyl-Celecoxib
Control Vehicle (e.g., DMSO)
Output List of interacting kinases and their binding affinities (Kd)

Rationale: To identify non-kinase off-targets, proteome-wide approaches are necessary. Chemical proteomics and thermal proteome profiling can reveal direct binding events in a more physiological context.

Methodology: Label-Free Quantitative Proteomics

This approach identifies proteins that are differentially expressed or modified in response to drug treatment.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to Celecoxib's off-target effects).

    • Treat cells with 2-Methyl-Celecoxib at various concentrations and time points. Include a vehicle control.

  • Protein Extraction and Digestion:

    • Lyse the cells and extract total protein.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides by tandem mass spectrometry to determine their sequence and abundance.

  • Data Analysis:

    • Use specialized software to identify and quantify proteins across the different treatment conditions.

    • Proteins that show a statistically significant change in abundance upon treatment with 2-Methyl-Celecoxib are considered potential off-targets or downstream effectors.

Validation of Putative Off-Targets

Rationale: CETSA is a powerful method to confirm direct target engagement in a cellular environment. The binding of a ligand to its target protein often increases the protein's thermal stability.

Protocol:

  • Cell Treatment: Treat intact cells or cell lysates with 2-Methyl-Celecoxib or a vehicle control.

  • Thermal Challenge: Aliquot the treated samples and heat them to a range of temperatures.

  • Separation of Soluble and Aggregated Proteins: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of 2-Methyl-Celecoxib confirms direct binding and stabilization of the target protein.

Rationale: For putative kinase off-targets identified in the kinome scan, it is essential to confirm the functional consequence of binding, i.e., inhibition or activation of kinase activity.

Protocol:

  • Assay Components:

    • Purified, recombinant kinase of interest.

    • Specific peptide or protein substrate for the kinase.

    • ATP (often radiolabeled with ³²P or ³³P).

    • Assay buffer containing necessary cofactors (e.g., Mg²⁺).

  • Kinase Reaction:

    • Incubate the kinase, substrate, and ATP in the presence of varying concentrations of 2-Methyl-Celecoxib.

  • Detection of Phosphorylation:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring the incorporation of radioactivity or by using phosphorylation-specific antibodies.

  • Data Analysis:

    • Calculate the IC₅₀ value of 2-Methyl-Celecoxib for the inhibition of the kinase.

Rationale: To confirm that the identified off-target interactions are relevant in a biological context, cell-based assays are crucial.

Protocol (Example for PDK1/Akt Pathway):

  • Cell Treatment: Treat a relevant cell line with increasing concentrations of 2-Methyl-Celecoxib.

  • Western Blot Analysis:

    • Lyse the cells and perform SDS-PAGE and Western blotting.

    • Probe for the phosphorylation status of Akt (at Threonine 308 and Serine 473) and downstream targets like GSK3β.

    • A decrease in the phosphorylation of these proteins would confirm the inhibition of the PDK1/Akt pathway in cells.

  • Apoptosis Assays:

    • Treat cells with 2-Methyl-Celecoxib and assess for markers of apoptosis, such as caspase-3/7 activation or PARP cleavage, using commercially available kits or Western blotting.

Conclusion and Future Directions

While direct experimental data on the off-target effects of 2-Methyl-Celecoxib is currently limited in the public domain, the extensive body of research on Celecoxib and its non-COX-2-inhibiting analogs provides a strong foundation for predicting its pharmacological profile. The evidence strongly suggests that 2-Methyl-Celecoxib will likely exhibit significant COX-2-independent activities, primarily through the modulation of the PDK1/Akt and NF-κB signaling pathways.

The experimental workflows detailed in this guide provide a comprehensive and robust framework for the systematic identification and validation of these predicted off-target effects. By employing a combination of discovery-phase techniques like kinome scanning and proteomics, followed by rigorous validation using methods such as CETSA and in vitro and cell-based functional assays, researchers can build a complete picture of 2-Methyl-Celecoxib's mechanism of action.

This knowledge is not only crucial for advancing our understanding of this specific compound but also serves as a paradigm for the broader imperative of characterizing the off-target landscape of all small molecules in drug discovery and development. Such a thorough understanding is essential for unlocking novel therapeutic applications and ensuring the safety and efficacy of next-generation therapeutics.

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2-Methyl-Celecoxib: A COX-2-Independent Paradigm in Cancer Research

An In-Depth Technical Guide for Researchers Abstract 2-Methyl-Celecoxib, a structural analog of the selective COX-2 inhibitor Celecoxib, represents a significant evolution in the development of targeted cancer therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

2-Methyl-Celecoxib, a structural analog of the selective COX-2 inhibitor Celecoxib, represents a significant evolution in the development of targeted cancer therapeutics. Unlike its parent compound, 2-Methyl-Celecoxib is engineered to eliminate cyclooxygenase-2 (COX-2) inhibitory activity, thereby circumventing the cardiovascular risks associated with long-term COX-2 blockade.[1][2] This modification, however, preserves and in some cases enhances its potent anti-neoplastic properties. This guide provides an in-depth exploration of the COX-2-independent mechanisms underpinning 2-Methyl-Celecoxib's anticancer effects, focusing on its ability to induce apoptosis and suppress critical pro-survival signaling pathways. We present a synthesis of key preclinical findings and provide detailed, field-proven methodologies for its investigation, designed to equip researchers and drug development professionals with the technical knowledge to effectively evaluate this promising therapeutic candidate.

Introduction: The Rationale for a Non-COX-2 Inhibiting Analog

The development of Celecoxib marked a pivotal moment in cancer chemoprevention and therapy, largely attributed to its ability to inhibit the COX-2 enzyme, which is frequently overexpressed in various cancers and promotes tumorigenesis.[2][3] However, the therapeutic window for Celecoxib is narrowed by significant dose-dependent cardiovascular side effects, a consequence of its systemic COX-2 inhibition.[1][4] This critical limitation spurred the development of Celecoxib derivatives aimed at decoupling the anticancer effects from COX-2 inhibition.[2]

2-Methyl-Celecoxib (also known as 2,5-dimethyl-celecoxib) emerged from this effort as a lead compound. The addition of a second methyl group to the phenyl moiety sterically hinders its ability to bind to the catalytic site of COX-2, rendering it inactive against the enzyme.[1] Strikingly, this molecular alteration does not diminish its ability to inhibit cancer cell proliferation and induce cell death, indicating that its potent antitumor effects are mediated through distinct, COX-2-independent mechanisms.[1][5] This positions 2-Methyl-Celecoxib as a potentially safer and more targeted agent for cancer therapy, capable of retaining the beneficial anticancer properties of Celecoxib without the associated cardiovascular liabilities.[2]

Section 1: Core Mechanistic Insights (COX-2 Independent Pathways)

The anticancer efficacy of 2-Methyl-Celecoxib is rooted in its ability to modulate fundamental cellular processes that are dysregulated in cancer, entirely independent of prostaglandin synthesis.

Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway

A primary mechanism of action for 2-Methyl-Celecoxib is the potent induction of apoptosis. Extensive evidence indicates that it triggers the intrinsic apoptotic cascade by directly targeting the mitochondria.[5] The process involves the disruption of the mitochondrial membrane potential, a critical initiating event that leads to the release of pro-apoptotic factors into the cytoplasm.[5] This is followed by the cleavage and activation of initiator caspase-9, which in turn activates downstream executioner caspases, such as caspase-3.[5][6] The activation of this caspase cascade culminates in the systematic dismantling of the cell. This mitochondrial-mediated pathway is a key mechanism for its efficacy in oral and gastric cancer models.[5][6]

G cluster_0 cluster_1 Mito Mitochondrion Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates DMC 2-Methyl-Celecoxib DMC->Mito Disrupts Membrane Potential Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Diagram 1: Intrinsic apoptosis pathway initiated by 2-Methyl-Celecoxib.
Suppression of Pro-Survival Signaling Cascades

Beyond inducing cell death, 2-Methyl-Celecoxib actively suppresses signaling pathways that cancer cells exploit for growth and proliferation.

Wnt/β-catenin Pathway: In colorectal cancer, where the Wnt/β-catenin pathway is often constitutively active due to mutations, 2-Methyl-Celecoxib demonstrates significant inhibitory effects.[1] It has been shown to directly inhibit transcription mediated by TCF7L2 (T-cell factor 7-like 2), a key downstream effector of β-catenin.[1] By preventing the transcription of Wnt target genes, it effectively halts a central driver of cancer cell proliferation. This mechanism is considered central to its anticancer effect in intestinal cancers and is equally potent as that of Celecoxib.[1]

Wnt_Pathway Wnt Wnt Signal Frizzled Frizzled Receptor Wnt->Frizzled APC_complex APC Destruction Complex Frizzled->APC_complex Inhibits BetaCatenin β-catenin APC_complex->BetaCatenin Degrades TCF7L2 TCF7L2 BetaCatenin->TCF7L2 Binds & Activates Nucleus Nucleus TCF7L2->Nucleus Enters Proliferation Cell Proliferation & Survival Nucleus->Proliferation Drives Transcription DMC 2-Methyl-Celecoxib DMC->TCF7L2 Inhibits Transcription

Diagram 2: Inhibition of the Wnt/β-catenin pathway by 2-Methyl-Celecoxib.

PI3K/Akt Pathway: The role of the PI3K/Akt pathway in the mechanism of 2-Methyl-Celecoxib is an area of active investigation. While some studies in specific cell lines suggest its apoptotic effects are independent of inhibiting Akt phosphorylation[5], other research on COX-2 independent actions of Celecoxib analogs points to the inhibition of 3-phosphoinositide-dependent kinase-1 (PDK1) and its downstream target Akt.[3] This pathway is a critical regulator of cell survival, and its inhibition is a validated anticancer strategy. Further investigation is warranted to clarify the context-dependent role of Akt signaling in the response to 2-Methyl-Celecoxib.

Section 2: Preclinical Evidence and In Vitro/In Vivo Models

The therapeutic potential of 2-Methyl-Celecoxib is substantiated by a growing body of preclinical evidence demonstrating its efficacy and safety in various cancer models.

In Vitro Efficacy Across Cancer Types

2-Methyl-Celecoxib has demonstrated potent anti-proliferative and pro-apoptotic effects in a diverse range of human cancer cell lines. Studies have confirmed its activity in colon cancer, oral cancer, prostate cancer, Burkitt's lymphoma, and glioblastoma.[1][5][6] In many cases, its potency is comparable or even superior to that of Celecoxib.[1][6]

Compound Cancer Cell Line Assay Endpoint IC50 Value (µM) Reference
CelecoxibMCF-7 (Breast)MTTGrowth Inhibition87.69[7]
CelecoxibNIH/3T3 (Fibroblast)MTTProliferation Inhibition75 ± 1.9[8]
CelecoxibA2058 (Melanoma)ATP AssayViability (72h)63 ± 4[9]
CelecoxibSAN (Melanoma)ATP AssayViability (72h)45 ± 4[9]
Note: Data for 2-Methyl-Celecoxib is often presented comparatively with Celecoxib rather than as absolute IC50 values in initial screening studies. The table provides context on the effective concentration range of the parent compound.
In Vivo Antitumor Activity

The promising in vitro results have been successfully translated into in vivo animal models. In a model of intestinal cancer, oral administration of 2-Methyl-Celecoxib markedly reduced the number and size of carcinomas with a potency similar to Celecoxib.[1] Critically, this was achieved without evidence of toxicity, as measured by body weight and peripheral blood cell counts.[1] Furthermore, in challenging models such as glioblastoma, 2-Methyl-Celecoxib was shown to be more effective than Celecoxib at reducing tumor volume in xenografted mice.[6] These findings underscore its potential as a systemic therapeutic agent with a favorable safety profile.

Section 3: Essential Methodologies for Investigating 2-Methyl-Celecoxib

To rigorously assess the anticancer properties of 2-Methyl-Celecoxib, a systematic, multi-faceted experimental approach is required. The following protocols are designed as a self-validating workflow, where each step provides causal evidence for the next.

Workflow for In Vitro Compound Evaluation

This workflow provides a logical progression from broad phenotypic screening to detailed mechanistic validation. The initial viability assay identifies sensitive cell lines and effective dose ranges. Subsequent apoptosis assays confirm the mode of cell death, and finally, Western blotting elucidates the specific molecular pathways being modulated.

Diagram 3: A logical workflow for the in vitro evaluation of 2-Methyl-Celecoxib.
Protocol: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-Celecoxib in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-Methyl-Celecoxib at relevant concentrations (e.g., 1x and 2x the IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using a gentle enzyme like TrypLE. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

  • Analysis: Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol: Mechanistic Analysis via Western Blotting

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is crucial for validating the engagement of the signaling pathways hypothesized to be modulated by 2-Methyl-Celecoxib.

Methodology:

  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-9, Cleaved Caspase-3, PARP, β-catenin, p-Akt, total Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Densitometrically quantify the band intensities and normalize them to the loading control to compare protein expression levels across different treatment conditions.

Section 4: Future Directions and Clinical Perspective

2-Methyl-Celecoxib stands out as a promising lead compound for the development of a new generation of anticancer drugs with an enhanced safety profile.[1] Its COX-2-independent mechanism suggests it may be effective in tumors that do not overexpress COX-2, broadening its potential clinical utility.[10][11] Future research should focus on comprehensive preclinical toxicology studies and the identification of predictive biomarkers to select patient populations most likely to respond.

The robust antitumor activity, coupled with the circumvention of COX-2-mediated side effects, provides a strong rationale for advancing 2-Methyl-Celecoxib into clinical trials.[2] Its unique mechanisms also make it an ideal candidate for combination therapies, potentially synergizing with conventional chemotherapy, radiotherapy, or other targeted agents to overcome resistance and improve patient outcomes.[2][12]

Conclusion

2-Methyl-Celecoxib has successfully been designed to retain and enhance the anticancer properties of Celecoxib while eliminating the COX-2 inhibition responsible for dose-limiting cardiovascular toxicity. Its ability to induce mitochondrial-mediated apoptosis and suppress key oncogenic signaling pathways like Wnt/β-catenin provides a powerful, multi-pronged attack on cancer cells. Supported by strong preclinical in vitro and in vivo data, 2-Methyl-Celecoxib represents a validated and highly promising therapeutic strategy that warrants aggressive investigation and clinical development.

References

  • Aihara, M., et al. (2015). Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway. Cancer Science. Available from: [Link]

  • Grosch, S., et al. (2004). Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9. International Journal of Cancer. Available from: [Link]

  • Asadi, M. H., et al. (2017). Celecoxib Treatment Alters p53 and MDM2 Expression via COX-2 Crosstalk in A549 Cells. Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • Gillet, L., et al. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Cancers. Available from: [Link]

  • Dorraki, N., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • Tavallai, M., et al. (2015). Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. Future Medicinal Chemistry. Available from: [Link]

  • MOHAMAD, N., et al. (2019). Curcumin-Celecoxib: a synergistic and rationale combination chemotherapy for breast cancer. ResearchGate. Available from: [Link]

  • Chiu, T.-J., et al. (2012). Down-Regulation of Glucose-Regulated Protein (GRP) 78 Potentiates Cytotoxic Effect of Celecoxib in Human Urothelial Carcinoma Cells. PLoS ONE. Available from: [Link]

  • Peng, L., et al. (2020). The molecular mechanisms of celecoxib in tumor development. Medicine. Available from: [Link]

  • Inoue, A., et al. (2014). Antitumor effects of celecoxib in COX-2 expressing and non-expressing canine melanoma cell lines. The Journal of Veterinary Medical Science. Available from: [Link]

  • Pang, H., et al. (2012). Celecoxib suppresses fibroblast proliferation and collagen expression by inhibiting ERK1/2 and SMAD2/3 phosphorylation. Molecular Medicine Reports. Available from: [Link]

  • Lubet, R. A., et al. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Radiation Research. Available from: [Link]

  • Jendrossek, V. (2013). Targeting apoptosis pathways by Celecoxib in cancer. Cancer Letters. Available from: [Link]

  • Basu, G. D., et al. (2005). Mechanisms underlying the growth inhibitory effects of the cyclo-oxygenase-2 inhibitor celecoxib in human breast cancer cells. Breast Cancer Research. Available from: [Link]

  • Petrella, S., et al. (2022). Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. International Journal of Molecular Sciences. Available from: [Link]

  • Bastos-Pereira, A. L., et al. (2010). Celecoxib prevents tumor growth in an animal model by a COX-2 independent mechanism. Cancer Chemotherapy and Pharmacology. Available from: [Link]

  • Cancer Research UK. (2023). A trial looking at celecoxib with standard treatment for certain types of cancer that have spread (LION Trial). cancerresearchuk.org. Available from: [Link]

  • E-Jan, C., et al. (2016). The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer. Oncotarget. Available from: [Link]

  • Zhang, Y., et al. (2022). Bioavailability of Celecoxib Formulated with Mesoporous Magnesium Carbonate—An In Vivo Evaluation. Molecules. Available from: [Link]

  • Lee, E.-J., et al. (2007). Celecoxib induces apoptosis in cervical cancer cells independent of cyclooxygenase using NF-κB as a possible target. Journal of Cancer Research and Clinical Oncology. Available from: [Link]

  • National Cancer Institute. Clinical Trials Using Celecoxib. cancer.gov. Available from: [Link]

  • Wu, Y., et al. (2022). The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Journal of Personalized Medicine. Available from: [Link]

  • Garlapati, C., et al. (2023). Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma. Biomedicines. Available from: [Link]

  • Kuang, Y., et al. (2025). Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. Frontiers in Pharmacology. Available from: [Link]

  • El-Badry, M., et al. (2010). In Vitro and In Vivo Evaluation of Proniosomes Containing Celecoxib for Oral Administration. AAPS PharmSciTech. Available from: [Link]

  • Asadi, M. H., et al. (2017). Celecoxib-induced growth inhibition in A549 cells. Cell viability assay... ResearchGate. Available from: [Link]

  • Kuang, Y., et al. (2025). (PDF) Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. ResearchGate. Available from: [Link]

  • Alliance for Clinical Trials in Oncology. (2025). Blood Test May Help Identify Which Colon Cancer Patients Benefit From NSAIDs. Alliance for Clinical Trials in Oncology. Available from: [Link]

  • Catalano, A., et al. (2004). Preclinical evaluation of the nonsteroidal anti-inflammatory agent celecoxib on malignant mesothelioma chemoprevention. International Journal of Cancer. Available from: [Link]

  • Inoue, A., et al. (2014). Antitumor effects of celecoxib in COX-2 expressing and non-expressing canine melanoma cell lines. The Journal of Veterinary Medical Science. Available from: [Link]

  • Kuang, Y., et al. (2025). Celecoxib in Oncology: Targeting the COX-2/PGE₂ Axis to Reprogram the Tumor Immune Microenvironment and Enhance Multimodal Therapy. Frontiers. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: 2-Methyl-Celecoxib as a Selective Probe for COX-2 Independent PDK1 Signaling

Abstract & Scientific Rationale In the study of non-steroidal anti-inflammatory drugs (NSAIDs) for oncology, Celecoxib exhibits potent anti-tumor effects.[1] However, a critical confounding variable remains: distinguishi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

In the study of non-steroidal anti-inflammatory drugs (NSAIDs) for oncology, Celecoxib exhibits potent anti-tumor effects.[1] However, a critical confounding variable remains: distinguishing between efficacy derived from Cyclooxygenase-2 (COX-2) inhibition and "off-target" mechanisms.

2-Methyl-Celecoxib (2-Me-Cel) is the structural analog of Celecoxib designed to resolve this ambiguity. By introducing a methyl group at the pyrazole ring, the molecule loses its ability to dock into the COX-2 active site but retains—and often enhances—its ability to inhibit 3-phosphoinositide-dependent kinase-1 (PDK1) .

This protocol details the standardized handling, in vitro kinase validation, and cellular interrogation of 2-Me-Cel. It is designed to validate the PDK1/Akt axis as a primary driver of drug-induced apoptosis, independent of prostaglandin synthesis.

Compound Management & Handling

2-Me-Cel is a hydrophobic, BCS Class II molecule.[2] Improper solubilization leads to micro-precipitation in cell culture media, causing false-negative results or cytotoxicity artifacts.

Solubility Profile
SolventSolubility LimitStability (at -20°C)Notes
DMSO ~25 mg/mL> 6 monthsPreferred. Use anhydrous DMSO.
Ethanol ~10 mg/mL> 1 monthEvaporation risk affects concentration.
Water InsolubleN/ADo not use for stock preparation.
Reconstitution Protocol
  • Weighing: Weigh 2-Me-Cel powder in a static-free environment.

  • Dissolution: Add anhydrous DMSO to achieve a 50 mM stock solution .

    • Critical Step: Vortex vigorously for 60 seconds. If particulate remains, warm to 37°C for 5 minutes, then vortex again.

  • Aliquoting: Dispense into low-bind amber microcentrifuge tubes (20 µL – 50 µL aliquots) to prevent freeze-thaw cycles. Store at -20°C.

Mechanism of Action & Signaling Pathway

The utility of 2-Me-Cel lies in its differential selectivity. While Celecoxib inhibits both COX-2 and PDK1, 2-Me-Cel is "silent" on COX-2 but active on PDK1. This allows researchers to isolate the PDK1-mediated dephosphorylation of Akt (Protein Kinase B).

Diagram 1: Differential Signaling Pathways

G Celecoxib Celecoxib COX2 COX-2 Enzyme Celecoxib->COX2 Inhibits (IC50 ~40nM) PDK1 PDK1 Kinase Celecoxib->PDK1 Inhibits (IC50 ~48µM) TwoMeCel 2-Methyl-Celecoxib TwoMeCel->COX2 No Effect TwoMeCel->PDK1 Potent Inhibition (IC50 ~3.5µM) PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Synthesis Akt Akt (Thr308) Phosphorylation PDK1->Akt Activates Apoptosis Apoptosis / Growth Arrest Akt->Apoptosis Blocks

Caption: Differential target engagement. 2-Me-Cel selectively inhibits PDK1 without affecting COX-2, unlike the dual-action parent compound Celecoxib.

Experimental Protocols

Protocol A: In Vitro Kinase Activity Assay (Cell-Free)

Objective: To quantify the direct inhibition of PDK1 by 2-Me-Cel compared to Celecoxib. Method: FRET-based or Radiometric ([γ-33P]ATP) Kinase Assay.

  • Reagent Prep:

    • Enzyme: Recombinant human PDK1 (active).

    • Substrate: PDK1-tide (KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC).

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA.

  • Compound Dilution:

    • Prepare 3-fold serial dilutions of 2-Me-Cel and Celecoxib in DMSO.

    • Final assay concentrations: 0.1 µM to 100 µM.

  • Reaction:

    • Incubate Kinase + Compound for 15 mins at RT.

    • Initiate reaction with ATP (10 µM final) + Substrate.

    • Incubate 30 mins at 30°C.

  • Readout: Measure phosphate incorporation.

  • Validation Criteria:

    • 2-Me-Cel IC50: Should be < 5 µM (typically 1.5 – 3.5 µM).

    • Celecoxib IC50: Should be > 40 µM (Weak inhibition).

Protocol B: Cellular Signaling Interrogation (Western Blot)

Objective: To confirm intracellular inhibition of the PDK1/Akt axis. Cell Lines: PC-3 (Prostate, COX-2 negative) or HT-29 (Colon, COX-2 positive).

Workflow Diagram

Workflow Seed 1. Seed Cells (24h attachment) Starve 2. Serum Starve (Overnight/12h) Seed->Starve Treat 3. Treatment (2-Me-Cel: 10-50µM) Starve->Treat Lysis 4. Lysis (Phosphatase Inhibitors) Treat->Lysis Blot 5. Western Blot (Target: p-Akt Thr308) Lysis->Blot

Caption: Step-by-step cellular assay workflow. Serum starvation is critical to reduce basal Akt phosphorylation noise.

Detailed Steps:
  • Seeding: Plate cells at 70% confluency in 6-well plates.

  • Starvation: Replace media with serum-free media 12 hours prior to treatment. This synchronizes the cells and lowers basal kinase activity.

  • Treatment:

    • Vehicle Control: DMSO (0.1%).

    • Positive Control: Celecoxib (50 µM).

    • Experimental: 2-Me-Cel (10, 25, 50 µM).

    • Duration: Incubate for 2 to 4 hours . (PDK1 inhibition is a rapid phosphorylation event).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate and NaF are required to preserve phosphoproteins).

  • Immunoblotting:

    • Primary Antibody 1: Anti-phospho-Akt (Thr308 ) – Direct readout of PDK1 activity.

    • Primary Antibody 2: Anti-phospho-Akt (Ser473) – Downstream/mTORC2 readout.

    • Loading Control: Total Akt and β-Actin.

Data Interpretation & Expected Results

The following table summarizes the expected phenotype if the biological effect is driven by PDK1 inhibition rather than COX-2.

Assay ReadoutVehicle (DMSO)Celecoxib (50 µM)2-Me-Cel (50 µM)Interpretation
COX-2 Activity (PGE2) 100%< 10% (Inhibited)100% (No Effect) Confirms 2-Me-Cel lacks COX-2 affinity.
PDK1 Activity (Kinase Assay) 100%~50% (Weak)< 10% (Potent) 2-Me-Cel is a superior PDK1 inhibitor.
p-Akt (Thr308) Levels HighReducedAbolished Confirms mechanism is PDK1-dependent.
Apoptosis (Caspase-3) LowHighVery High Suggests apoptosis is driven by PDK1 blockade, not COX-2.

Troubleshooting Note: If 2-Me-Cel precipitates in the media (cloudy appearance), reduce concentration to 25 µM or ensure the DMSO stock is added slowly to warm media while swirling.

References

  • Zhu, J., et al. (2002). Celecoxib induces apoptosis by inhibiting 3-phosphoinositide-dependent protein kinase-1 activity in the human colon cancer HT-29 cell line.[3] Journal of Biological Chemistry, 277(31), 27613-27621.

  • Zhu, J., et al. (2004). From the cyclooxygenase-2 inhibitor celecoxib to a novel class of 3-phosphoinositide-dependent protein kinase-1 inhibitors. Cancer Research, 64(12), 4309-4318.

  • Kucab, J. E., et al. (2005). Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours. Breast Cancer Research, 7(5), R796.

  • Schönthal, A. H. (2006). Antitumor mechanisms of coxibs and novel celecoxib analogs: cyclooxygenase-2-dependent and -independent effects. Expert Opinion on Investigational Drugs, 15(10), 1137-1144.

Sources

Application

Application Note: Experimental Design for 2-Methyl-Celecoxib &amp; COX-2 Independent Mechanism Validation

Introduction: The "Celecoxib Paradox" and the Role of 2-Methyl-Celecoxib In drug development and cancer biology, Celecoxib is widely recognized as a selective COX-2 inhibitor.[1][2] However, researchers frequently observ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Celecoxib Paradox" and the Role of 2-Methyl-Celecoxib

In drug development and cancer biology, Celecoxib is widely recognized as a selective COX-2 inhibitor.[1][2] However, researchers frequently observe anti-proliferative and apoptotic effects of Celecoxib in cell lines that lack COX-2 expression (COX-2 null). This phenomenon, known as the "Celecoxib Paradox," suggests the existence of powerful off-target mechanisms.

2-Methyl-Celecoxib (and its close analog 2,5-Dimethyl-Celecoxib or DMC ) serves as the critical negative control probe to solve this paradox.

The Mechanistic Rationale (SAR)

The pharmacological distinction lies in the Structure-Activity Relationship (SAR):

  • Celecoxib: Contains a p-tolyl (4-methylphenyl) moiety that fits perfectly into the hydrophobic pocket of the COX-2 active site.

  • 2-Methyl-Celecoxib: The introduction of a methyl group at the ortho position (2-position) of the phenyl ring creates a steric clash. This prevents the molecule from entering the COX-2 active site, effectively abolishing COX-2 inhibitory activity (IC50 > 100 µM).

  • Preserved Scaffold: Crucially, the tricyclic hydrophobic core remains intact. This core is responsible for "off-target" inhibition of PDK1 (3-phosphoinositide-dependent protein kinase-1) , SERCA , and Carbonic Anhydrases .

Therefore, if 2-Methyl-Celecoxib mimics the biological effect of Celecoxib in your assay, the mechanism is COX-2 Independent .

Visualizing the Divergent Signaling Pathways

The following diagram illustrates the mechanistic divergence that necessitates the use of 2-Methyl-Celecoxib.

G cluster_inputs Celecoxib Celecoxib (Active Drug) COX2 COX-2 Enzyme (Inflammation) Celecoxib->COX2 Inhibits (IC50 ~40nM) PDK1 PDK1 / Akt Pathway (Survival Signaling) Celecoxib->PDK1 Inhibits (IC50 ~48µM) SERCA SERCA Ca2+ Channels (ER Stress) Celecoxib->SERCA Inhibits MethylCel 2-Methyl-Celecoxib (Negative Control Probe) MethylCel->COX2 NO EFFECT (Steric Clash) MethylCel->PDK1 Inhibits (Potent) MethylCel->SERCA Inhibits PGE2 PGE2 Synthesis (Tumor Promotion) COX2->PGE2 Apoptosis Apoptosis / Anoikis PDK1->Apoptosis Inhibition leads to SERCA->Apoptosis ER Stress leads to

Figure 1: Mechanistic divergence. Celecoxib targets both COX-2 and PDK1/SERCA. 2-Methyl-Celecoxib selectively targets only the "off-targets" (PDK1/SERCA) due to steric hindrance at the COX-2 site.

Pre-Experimental Preparation

Physicochemical Properties & Handling

2-Methyl-Celecoxib is highly hydrophobic. Proper solubilization is critical to avoid precipitation, which can cause false negatives in cellular assays.

PropertySpecificationHandling Protocol
Molecular Weight ~395.4 g/mol N/A
Solubility DMSO (>25 mg/mL)Do NOT dissolve directly in aqueous media.
Stock Preparation 50 mM or 100 mMDissolve in 100% DMSO. Vortex for 1 min. Aliquot into amber tubes (light sensitive).
Storage -20°C (Solid/Solution)Stable for 6 months in DMSO at -20°C. Avoid freeze-thaw cycles (>3).
Working Solution 20 µM - 100 µMDilute stock into serum-free media immediately prior to use.
Critical Control: The "Serum Effect"

High concentrations of FBS (Fetal Bovine Serum) can bind lipophilic drugs like Celecoxib analogs, reducing their effective concentration.

  • Recommendation: Perform short-term mechanistic assays (0–6 hours) in 0.5% FBS or Serum-Free Media . If long-term incubation (24h+) is required, increase drug concentration by 1.5x to account for protein binding.

Protocol A: Validation of COX-2 Null Activity

Objective: Confirm that your batch of 2-Methyl-Celecoxib does not inhibit COX-2 at relevant concentrations. This is the "Quality Control" step.

Materials
  • Cell Line: RAW 264.7 (Macrophages) or HUVECs (COX-2 inducible).

  • Stimulant: Lipopolysaccharide (LPS) (1 µg/mL).

  • Readout: PGE2 ELISA Kit.

Step-by-Step Methodology
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 24-well plate. Incubate for 24h.
    
  • Pre-treatment: Aspirate media. Add fresh media containing:

    • Vehicle (DMSO < 0.1%)

    • Celecoxib (Positive Control): 0.1 µM, 1 µM, 10 µM

    • 2-Methyl-Celecoxib: 0.1 µM, 1 µM, 10 µM, 50 µM

    • Incubate for 1 hour.

  • Induction: Add LPS (final conc. 1 µg/mL) to all wells except the "No Stimulation" control.

  • Incubation: Incubate for 16–24 hours.

  • Harvest: Collect supernatant. Centrifuge at 500xg for 5 min to remove debris.

  • Quantification: Analyze PGE2 levels via ELISA.

Acceptance Criteria (Self-Validation)
  • Celecoxib: Must show dose-dependent reduction of PGE2 (IC50 approx 50-100 nM).

  • 2-Methyl-Celecoxib: Should show NO significant reduction of PGE2 up to 10 µM. (At very high concentrations >50 µM, slight non-specific suppression may occur, but it should be <20%).

Protocol B: Investigating Off-Target Potency (PDK1/Akt Pathway)

Objective: Use 2-Methyl-Celecoxib to prove that observed apoptosis is driven by PDK1 inhibition, not COX-2.

Mechanistic Background

Celecoxib and 2-Methyl-Celecoxib inhibit PDK1, preventing the phosphorylation of Akt (Protein Kinase B) at Thr308 and Ser473 . This mimics the effect of PI3K inhibitors (like LY294002) but acts directly on the kinase interaction.

Step-by-Step Methodology
  • Cell Preparation: Use a cancer cell line (e.g., PC-3, MDA-MB-231). These are often COX-2 null or low-expressing, making them ideal for this test.

  • Treatment: Treat cells at 70-80% confluence with:

    • Vehicle

    • Celecoxib (50 µM)[3]

    • 2-Methyl-Celecoxib (50 µM)

    • Note: High concentrations are required for PDK1 inhibition compared to COX-2.

  • Timepoints: Harvest lysates at 2 hours and 6 hours . (Akt dephosphorylation is rapid).

  • Lysis: Use RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate + NaF) to preserve phosphorylation states.

  • Western Blotting:

    • Primary Targets: p-Akt (Ser473), p-Akt (Thr308).

    • Loading Control: Total Akt,

      
      -Actin.
      
    • Downstream Validation (Optional): p-GSK3

      
      .
      
Data Interpretation
Compoundp-Akt LevelCOX-2 ActivityConclusion
Celecoxib DecreasedInhibitedAmbiguous (Could be either mechanism)
2-Methyl-Celecoxib Decreased Intact Mechanism is COX-2 Independent
Vehicle HighIntactBaseline

Experimental Workflow Decision Tree

Use this logic flow to design your study structure.

Workflow Start Start: Observed Anti-Tumor Effect Step1 Step 1: Treat with 2-Methyl-Celecoxib Start->Step1 Check1 Is Effect Preserved? Step1->Check1 ResultYes Mechanism is COX-2 INDEPENDENT Check1->ResultYes Yes (Effect Mimicked) ResultNo Mechanism is COX-2 DEPENDENT Check1->ResultNo No (Effect Lost) AssayPDK Validate PDK1/Akt (Western Blot) ResultYes->AssayPDK Next Step AssaySERCA Validate SERCA (Ca2+ Imaging) ResultYes->AssaySERCA Alternative AssayPGE2 Validate PGE2 (ELISA) ResultNo->AssayPGE2 Confirm

Figure 2: Decision tree for interpreting 2-Methyl-Celecoxib data. Preservation of the biological effect (apoptosis, growth arrest) indicates an off-target mechanism.

Troubleshooting & Common Pitfalls

  • Solubility Crash: If you see crystals in the media under the microscope, the data is invalid.

    • Fix: Pre-warm media to 37°C before adding the drug. Do not exceed 0.1% DMSO final concentration if possible, though 0.5% is acceptable for short exposures.

  • Lack of Potency: 2-Methyl-Celecoxib often requires slightly higher concentrations (e.g., 50-75 µM) to achieve the same PDK1 inhibition as Celecoxib due to slight differences in lipophilicity and cell permeability.

  • Confusion with Other Analogs: Ensure you are using the 2,5-dimethyl or 2-methyl variant (COX-2 inactive). Do not confuse with Valdecoxib or Rofecoxib , which have different off-target profiles.

References

  • Zhu, J., et al. (2002). "Using cyclooxygenase-2 inhibitors as molecular platforms to develop a new class of apoptosis-inducing agents."[4][5] Journal of the National Cancer Institute.[4] The seminal paper identifying the PDK1/Akt pathway as a target for Celecoxib derivatives.

  • Schönthal, A. H. (2006). "Antitumor properties of dimethyl-celecoxib, a derivative of celecoxib that does not inhibit cyclooxygenase-2: implications for glioma therapy." Neurosurgical Focus. Discusses the application of the non-COX-2 inhibitory analog in glioblastoma.

  • Johnson, A. J., et al. (2002). "The cyclo-oxygenase-2 inhibitor celecoxib perturbs intracellular calcium by inhibiting endoplasmic reticulum Ca2+-ATPases: a plausible link with its anti-tumour effect and cardiovascular risks."[6] Biochemical Journal. Identifies SERCA as a major off-target.

  • BenchChem Technical Guide. "Desmethyl Celecoxib: A Technical Guide to Solubility and Stability.

Sources

Method

Application Notes &amp; Protocols: Investigating 2-Methyl-Celecoxib in Colon Cancer Cell Lines

Introduction: A Paradigm Shift from COX-2 Inhibition For years, the therapeutic potential of nonsteroidal anti-inflammatory drugs (NSAIDs) in colorectal cancer has been predominantly linked to the inhibition of the cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift from COX-2 Inhibition

For years, the therapeutic potential of nonsteroidal anti-inflammatory drugs (NSAIDs) in colorectal cancer has been predominantly linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Celecoxib, a selective COX-2 inhibitor, has been a focal point of this research, demonstrating efficacy in reducing colon polyp recurrence and enhancing chemotherapy responses.[2][4][5] However, a compelling body of evidence now reveals that many of the anticancer effects of celecoxib derivatives occur through mechanisms independent of COX-2.[1][6]

This guide focuses on a key celecoxib analog, 2,5-dimethylcelecoxib (hereafter referred to as 2-Methyl-Celecoxib or DM-Celecoxib), which notably lacks COX-2 inhibitory activity.[7] Despite this, DM-Celecoxib exhibits potent antitumor effects, often comparable to its parent compound, making it an invaluable tool for elucidating COX-2 independent pathways in colon cancer.[7] Research indicates that its primary mechanisms involve the suppression of critical oncogenic signaling pathways, including Wnt/β-catenin and the potential modulation of the PI3K/Akt pathway, ultimately leading to cell cycle arrest and apoptosis.[1][7][8]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the efficacy and mechanism of action of 2-Methyl-Celecoxib in colon cancer cell lines.

Core Mechanisms of Action

Suppression of the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is constitutively active in a majority of colorectal cancers, typically due to mutations in the APC or CTNNB1 (β-catenin) genes.[7] This leads to the nuclear accumulation of β-catenin, which complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes crucial for proliferation and survival, such as Cyclin D1 and Survivin.

2-Methyl-Celecoxib has been shown to disrupt this pathway by promoting the degradation of the TCF7L2 transcription factor, thereby inhibiting TCF-dependent transcription.[7] This action effectively shuts down the expression of key Wnt target genes, suppressing cancer cell proliferation.[7]

Wnt_Pathway cluster_cancer Constitutively Active Wnt in Colon Cancer cluster_genes Target Gene Expression cluster_drug Drug Intervention APC_mut APC Mutation (Inactive) beta_cat_nuc Nuclear β-catenin APC_mut->beta_cat_nuc prevents degradation beta_cat_mut β-catenin Mutation (Active) beta_cat_mut->beta_cat_nuc prevents degradation TCF7L2 TCF7L2 CyclinD1 Cyclin D1 TCF7L2->CyclinD1 drives transcription Survivin Survivin TCF7L2->Survivin drives transcription beta_cat_nuc->TCF7L2 co-activates Proliferation Cell Proliferation & Survival CyclinD1->Proliferation Survivin->Proliferation DMC 2-Methyl-Celecoxib DMC->TCF7L2 induces degradation

Caption: Wnt/β-catenin pathway inhibition by 2-Methyl-Celecoxib.
Induction of Apoptosis via COX-2 Independent Pathways

A primary outcome of 2-Methyl-Celecoxib treatment is the induction of programmed cell death, or apoptosis. This is evidenced by the activation of key executioner caspases, such as caspase-3.[7] Unlike traditional NSAIDs, this pro-apoptotic effect is decoupled from COX-2 activity, suggesting interference with fundamental cell survival signals.[6] Studies on the parent compound, celecoxib, have shown it can suppress the PI3K/Akt signaling pathway, a central regulator of cell survival.[1] Inhibition of Akt phosphorylation prevents the downstream suppression of apoptotic machinery, thereby promoting cell death.

Akt_Pathway cluster_pathway PI3K/Akt Survival Pathway cluster_effect Downstream Effects cluster_drug Drug Intervention PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition inhibits pro-apoptotic proteins (e.g., Bad) Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth DMC 2-Methyl-Celecoxib DMC->pAkt inhibits phosphorylation

Caption: Hypothesized inhibition of the Akt/mTOR pathway.

Experimental Workflow & Protocols

A logical workflow is essential for characterizing the effects of 2-Methyl-Celecoxib. The process begins with determining the dose-dependent effects on cell viability to establish key parameters like the IC50 value. Subsequent assays then elucidate the specific cellular responses (e.g., apoptosis) and underlying molecular mechanisms.

workflow cluster_setup Initial Setup cluster_assays Core Assays cluster_analysis Data Analysis Culture 1. Culture Colon Cancer Cell Lines (HCT-116, DLD-1, etc.) Treatment 2. Treat with Dose Range of 2-Methyl-Celecoxib Culture->Treatment Viability 3a. Cell Viability Assay (MTT / CCK-8) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Caspase-3 Activity) Treatment->Apoptosis Western 3c. Western Blot (Wnt & Akt Pathways) Treatment->Western Analysis 4. Data Interpretation & Validation Viability->Analysis Determine IC50 Apoptosis->Analysis Quantify Apoptosis Western->Analysis Assess Protein Expression

Caption: General experimental workflow for analysis.
Protocol 1: Cell Viability Assessment using CCK-8 Assay

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability. The assay utilizes a tetrazolium salt (WST-8) which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Colon cancer cell lines (e.g., HCT-116, DLD-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • 2-Methyl-Celecoxib (DM-Celecoxib) stock solution (in DMSO)

  • CCK-8 Reagent

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2 x 10⁴ cells/mL (100 µL per well) into a 96-well plate and incubate overnight (37°C, 5% CO₂).[9]

    • Rationale: Overnight incubation allows cells to adhere and enter the exponential growth phase, ensuring a uniform starting point.

  • Drug Treatment: Prepare serial dilutions of 2-Methyl-Celecoxib in complete medium from the stock solution. Recommended starting concentrations range from 7.5 µM to 120 µM.[9]

  • Remove the overnight culture medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include "vehicle control" wells with DMSO at the same final concentration as the highest drug dose and "medium only" wells for background control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.[7][9]

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.[9]

    • Rationale: Avoid introducing bubbles. Mix gently by tapping the plate.

  • Final Incubation: Incubate for 1-2 hours at 37°C. The incubation time depends on the cell type and density; monitor for color change.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100%.

    • Use a non-linear regression analysis (log(inhibitor) vs. normalized response) to determine the IC50 value.

Cell LineCompoundReported IC50 (48h)Reference
HCT-116Celecoxib52.05 µM[9]
CT26 (murine)Celecoxib56.21 µM[9]
HCT 116Compound 6 (COX-2 Inhibitor)22.99 µM[10]
HT-29Compound 6 (COX-2 Inhibitor)24.78 µM[10]
Note: Data for 2-Methyl-Celecoxib is limited; celecoxib and other COX-2 inhibitor values are provided for estimating an effective concentration range. Studies show 50 µM DM-Celecoxib has effects comparable to 100 µM Celecoxib.[7]
Protocol 2: Apoptosis Assessment by Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a specific substrate for caspase-3 which, when cleaved, releases a chromophore or fluorophore. The signal intensity is directly proportional to the level of active caspase-3 in the cell lysate.

Materials:

  • Cells cultured in 6-well plates and treated with 2-Methyl-Celecoxib (e.g., at IC50 concentration for 12-24 hours).[7]

  • Lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with 2-Methyl-Celecoxib (e.g., 50 µM) and a vehicle control for 12 hours.[7]

  • Cell Lysis: After treatment, collect both adherent and floating cells. Centrifuge, wash with ice-cold PBS, and lyse the cell pellet according to the manufacturer's protocol for the caspase-3 assay kit.

    • Rationale: Collecting floating cells is critical as apoptotic cells often detach.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • Caspase-3 Assay:

    • Load an equal amount of protein from each sample into a 96-well plate.

    • Add the caspase-3 substrate and reaction buffer provided in the kit.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the readings to the protein concentration. Express the results as a fold change in caspase-3 activity compared to the vehicle-treated control. A significant increase in the treated group indicates apoptosis induction.[7]

Protocol 3: Western Blot Analysis of Wnt and Akt Signaling Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[11] Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., p-Akt, TCF7L2) and a loading control (e.g., GAPDH, β-actin).

Materials:

  • Treated cell lysates (prepared as in Protocol 2, but with a lysis buffer containing protease and phosphatase inhibitors).

  • SDS-PAGE gels and running buffer.

  • Nitrocellulose or PVDF membranes.

  • Transfer buffer and system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-TCF7L2, anti-Cyclin D1, anti-Survivin, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH.[7][12]

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Sample Preparation: Lyse cells treated with 2-Methyl-Celecoxib (e.g., 50 µM for 12 hours) in RIPA or a similar lysis buffer.[7] Quantify protein concentration. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[13]

    • Rationale: Blocking is crucial for reducing background noise and ensuring specific signal detection.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[13]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control. For phosphorylated proteins, calculate the ratio of the phospho-protein to the total protein (e.g., p-Akt/total Akt).

Expected Results:

  • A dose- and time-dependent decrease in the expression of TCF7L2, Cyclin D1, and Survivin.[7]

  • A decrease in the ratio of phosphorylated Akt to total Akt, indicating pathway inhibition.[8]

References

  • Maeda, Y., et al. (2015). Celecoxib and 2,5‐dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β‐catenin signaling pathway. Cancer Science. Available at: [Link]

  • Zarghi, A., et al. (2018). Novel selective Cox-2 inhibitors induce apoptosis in Caco-2 colorectal carcinoma cell line. Research in Pharmaceutical Sciences. Available at: [Link]

  • Grosch, S., et al. (2001). Cox-2 is needed but not sufficient for apoptosis induced by Cox-2 selective inhibitors in colon cancer cells. FASEB journal. Available at: [Link]

  • Gong, L., et al. (2020). The molecular mechanisms of celecoxib in tumor development. Translational Cancer Research. Available at: [Link]

  • Grosch, S., et al. (2001). COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib. FASEB journal. Available at: [Link]

  • Sprenger, E., et al. (2024). Targeting the AKT/mTOR pathway attenuates the metastatic potential of colorectal carcinoma circulating tumor cells in a murine xenotransplantation model. Molecular Oncology. Available at: [Link]

  • Wang, X., et al. (2023). ADT‐OH synergistically enhanced the antitumor activity of celecoxib in human colorectal cancer cells. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Pyrko, P., et al. (2011). Celecoxib-induced apoptosis is enhanced by ABT-737 and by inhibition of autophagy in human colorectal cancer cells. Cancer Research. Available at: [Link]

  • ResearchGate. (2022). Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. Table from publication. Available at: [Link]

  • ResearchGate. (n.d.). Celecoxib affects cell viability in HT29 and DLD1 colon cancer cells. Figure from publication. Available at: [Link]

  • Peng, H. J., et al. (2007). [Effects of celecoxib on the proliferation and apoptosis of human colorectal cancer cell line HT-29]. Ai Zheng. Available at: [Link]

  • Labmedica.com. (2011). Celecoxib Reduces Colon Cancer by Inactivating Enzymes That Block Apoptosis. BioResearch News. Available at: [Link]

  • Ling, B., et al. (2019). 1.2 Western Blot and the mTOR Pathway. Selected Topics in Health and Disease. Available at: [Link]

  • Lim, Y. J., et al. (2005). Celecoxib attenuates 5-fluorouracil-induced apoptosis in HCT-15 and HT-29 human colon cancer cells. World Journal of Gastroenterology. Available at: [Link]

  • Williams, C. S., et al. (2000). Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models. Cancer Research. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of the PI3K/Akt/mTOR pathway in HT-29 cells. Figure from publication. Available at: [Link]

  • Chen, C. Y., et al. (2022). Celecoxib-Induced Modulation of Colon Cancer CD133 Expression Occurs through AKT Inhibition and Is Monitored by 89Zr Immuno-PET. Journal of Oncology. Available at: [Link]

  • Dana-Farber Cancer Institute. (2024). Anti-inflammatory drug celecoxib could reduce risk of colon cancer recurrence for a subset of patients. News Release. Available at: [Link]

  • Glavaš, M., et al. (2024). Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma. Pharmaceuticals. Available at: [Link]

  • CancerNetwork. (1998). Celecoxib, a COX2 Inhibitor, Prevents Colon Cancer in Animals. Article. Available at: [Link]

  • Sprenger, E., et al. (2020). Combined Targeting of AKT and mTOR Synergistically Inhibits Formation of Primary Colorectal Carcinoma Tumouroids In. Anticancer Research. Available at: [Link]

  • Tinsley, H. N., et al. (2018). Novel Celecoxib Derivative, RF26, Blocks Colon Cancer Cell Growth by Inhibiting PDE5, Activating cGMP/PKG Signaling, and Suppressing β-catenin-dependent Transcription. Molecular Cancer Research. Available at: [Link]

  • El-Sayed, S., et al. (2021). Celecoxib as an adjuvant to chemotherapy for patients with metastatic colorectal cancer: A randomized controlled clinical study. Saudi Medical Journal. Available at: [Link]

  • Maier, T. J., et al. (2005). Targeting the beta-catenin/APC pathway: a novel mechanism to explain the cyclooxygenase-2-independent anticarcinogenic effects of celecoxib in human colon carcinoma cells. The FASEB Journal. Available at: [Link]

  • Nowak, J. (2025). Celecoxib / Celebrex & ctDNA in Colon Cancer CALGB Alliance / SWOG 80702 ASCO GI. YouTube. Available at: [Link]

  • Zhou, X., et al. (2018). The role of celecoxib for colorectal cancer treatment: a systematic review. Translational Cancer Research. Available at: [Link]

  • ResearchGate. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. PDF from publication. Available at: [Link]

Sources

Application

analytical standards for 2-Methyl-Celecoxib

An In-Depth Guide to the Analytical Standards of 2-Methyl-Celecoxib: Application Notes and Protocols Abstract This document provides a comprehensive technical guide on the , a critical analog and potential impurity of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Standards of 2-Methyl-Celecoxib: Application Notes and Protocols

Abstract

This document provides a comprehensive technical guide on the , a critical analog and potential impurity of the selective COX-2 inhibitor, Celecoxib.[1] Intended for researchers, analytical scientists, and drug development professionals, this guide details the essential physicochemical properties and outlines robust protocols for the identification, characterization, and quantification of 2-Methyl-Celecoxib. Methodologies covered include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, this guide emphasizes the principles of analytical method validation as stipulated by international guidelines to ensure data integrity, accuracy, and reliability in a quality control environment.

Introduction: The Imperative for a Well-Characterized Standard

Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[2][3] In the synthesis and stability testing of any active pharmaceutical ingredient (API) like Celecoxib, the identification and control of impurities are paramount to ensure safety and efficacy.[4] 2-Methyl-Celecoxib is a known process-related impurity and isomer of Celecoxib, differing in the position of a methyl group on the phenyl ring attached to the pyrazole core.[5]

The availability of a highly purified and thoroughly characterized analytical standard of 2-Methyl-Celecoxib is therefore not merely a regulatory requirement but a scientific necessity. It serves as the benchmark against which unknown peaks in a chromatogram are identified and quantified, enabling precise control over the impurity profile of Celecoxib drug substances and products. This guide provides the foundational analytical methodologies to properly utilize and validate this critical reference material.

Physicochemical Profile of 2-Methyl-Celecoxib

A definitive analytical standard begins with a well-documented set of physical and chemical properties. These data form the basis of the compound's identity.

PropertyValueSource
IUPAC Name 4-[5-(2,4-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[1][6]
Synonyms 2,4-Dimethyl Celecoxib Impurity, Celecoxib Related Compound C[1][7]
CAS Number 170570-09-9[6][8]
Molecular Formula C₁₈H₁₆F₃N₃O₂S[1][6][8]
Molecular Weight 395.4 g/mol [1][6]
Appearance Off-White to Beige Solid[1][9]
Melting Point 128-132°C[9]
Solubility Slightly soluble in Chloroform and Methanol[9]

Protocols for Structural Identification and Confirmation

Confirming the identity of an analytical standard requires orthogonal analytical techniques that probe different aspects of the molecule's structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Causality: Mass spectrometry is the gold standard for confirming the molecular weight of a compound. For 2-Methyl-Celecoxib, it verifies the elemental composition (C₁₈H₁₆F₃N₃O₂S) and provides fragmentation patterns that can help distinguish it from its isomers. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing in-source fragmentation and providing a clear molecular ion.

Protocol: LC-MS/MS Analysis

  • Standard Preparation: Prepare a 10 µg/mL solution of 2-Methyl-Celecoxib in a 50:50 (v/v) mixture of acetonitrile and water.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3.5 µm).[10]

    • Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and acetonitrile (B) can be effective.

    • Flow Rate: 0.7 mL/min.[10]

    • Injection Volume: 10 µL.[10]

  • Mass Spectrometer Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Monitoring: Full scan mode (e.g., m/z 100-500) to identify the parent ion [M+H]⁺ at approximately m/z 396.4.

    • Fragmentation Analysis (MS/MS): Select the parent ion (m/z 396.4) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Compare this pattern to that of Celecoxib to identify unique fragments.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Standard 2-Methyl-Celecoxib Standard Solvent Acetonitrile/Water (50:50) Standard->Solvent Solution 10 µg/mL Solution Solvent->Solution UPLC UPLC Separation (C18 Column) Solution->UPLC Inject 10 µL MS Mass Spectrometer (ESI+) UPLC->MS Eluent Data Data Acquisition (Full Scan & MS/MS) MS->Data Ion Detection

Caption: LC-MS/MS workflow for 2-Methyl-Celecoxib identification.

Nuclear Magnetic Resonance (NMR) for Definitive Structure

Causality: NMR spectroscopy provides the most definitive structural information, detailing the chemical environment of each proton and carbon atom. For 2-Methyl-Celecoxib, ¹H NMR is crucial to confirm the presence and positions of the two methyl groups on the dimethylphenyl moiety, distinguishing it from Celecoxib (one methyl group) and other isomers.[5]

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 2-Methyl-Celecoxib in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often suitable for sulfonamides.[11]

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Expected Signals: Look for two distinct singlet peaks in the aliphatic region (approx. 2.0-2.5 ppm) corresponding to the two methyl groups.

    • Aromatic Region: Analyze the complex splitting patterns in the aromatic region (approx. 7.0-8.0 ppm) to confirm the substitution pattern on the two phenyl rings.

    • Sulfonamide Protons: A broad singlet corresponding to the -SO₂NH₂ protons may be visible (its position is solvent and concentration-dependent).[12]

Fourier-Transform Infrared (FTIR) for Functional Group Analysis

Causality: FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum of 2-Methyl-Celecoxib should show characteristic absorption bands for the N-H bonds of the sulfonamide, the S=O double bonds, and C-F bonds of the trifluoromethyl group.

Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Mix ~1 mg of 2-Methyl-Celecoxib with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder.

  • Pellet Formation: Press the powder in a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretching (Sulfonamide)3350 - 3250 (two bands)
Aromatic C-H Stretching3100 - 3000
S=O Asymmetric & Symmetric Stretching1350 - 1310 and 1170 - 1150
C-F Stretching (CF₃ group)1300 - 1100 (strong, broad)
N-H Bending~1560

Note: These are approximate ranges based on the known structure and comparison to Celecoxib spectra.[13]

Quantitative Analysis by RP-HPLC for Purity Determination

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical quality control for purity assessment and quantification.[14] A well-developed HPLC method can effectively separate 2-Methyl-Celecoxib from its parent compound, Celecoxib, and other synthesis-related impurities, allowing for accurate purity determination. The method's success relies on optimizing parameters like the stationary phase (column), mobile phase composition, and detector wavelength to achieve adequate resolution between all potential components.

Protocol: Isocratic RP-HPLC Method for Purity Analysis

  • Instrumentation and Materials:

    • HPLC system with UV detector.

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

    • 2-Methyl-Celecoxib reference standard.

    • HPLC-grade acetonitrile and water.

    • Reagent-grade phosphate buffer components.

  • Solutions Preparation:

    • Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer (pH 3.5) and acetonitrile in a 45:55 (v/v) ratio.[14]

    • Diluent: Use the mobile phase as the diluent.

    • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 2-Methyl-Celecoxib reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Chromatographic Conditions:

ParameterCondition
Column Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (45:55 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 250 nm
Column Temperature 25°C
Injection Volume 20 µL
  • System Suitability Test (SST):

    • Before analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be not more than 2.0%.

  • Analysis Procedure:

    • Inject the Standard Solution.

    • Calculate the purity of the standard by dividing the main peak area by the total area of all peaks and multiplying by 100 (Area % method).

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis MP Prepare Mobile Phase Equilibrate Equilibrate HPLC System MP->Equilibrate STD Prepare Standard Solution (0.1 mg/mL) SST Perform System Suitability (5 Injections, %RSD ≤ 2.0%) STD->SST Equilibrate->SST Inject Inject Standard SST->Inject If Pass Data Acquire Chromatogram Inject->Data Calc Calculate Purity (Area %) Data->Calc

Caption: RP-HPLC workflow for purity analysis of 2-Methyl-Celecoxib.

Principles of Analytical Method Validation

Any analytical protocol used for quality control must be validated to prove it is suitable for its intended purpose.[15][16] This ensures the method is reliable, reproducible, and accurate. The validation should be performed according to ICH (International Conference on Harmonisation) guidelines.[17][18]

Validation_Parameters Root Validated Method Specificity Specificity Root->Specificity Linearity Linearity Root->Linearity Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision LOQ LOQ Root->LOQ Robustness Robustness Root->Robustness Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter LOD LOD LOQ->LOD

Caption: Interrelationship of key analytical method validation parameters.

Key Validation Parameters & Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from impurities or matrix components.Peak purity tests pass; resolution between adjacent peaks >1.5.[17]
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the experimental value to the true value (assessed by spike/recovery studies).Recovery between 98.0% and 102.0%.[19]
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).%RSD ≤ 2.0% for assay; %RSD ≤ 10.0% for low-level impurities.[17][19]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10:1.[15]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio ≥ 3:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within acceptance criteria.

Storage and Handling of the Analytical Standard

To maintain the integrity and purity of the 2-Methyl-Celecoxib reference standard, proper storage and handling are essential.

  • Storage: Store the solid material in a well-sealed container, protected from light, at controlled room temperature or under refrigeration as specified by the supplier.[9]

  • Handling: Use calibrated equipment for weighing and dispensing. Avoid cross-contamination.

  • Solutions: Solutions of the standard should be freshly prepared. If storage is necessary, perform a stability study to determine the appropriate storage conditions and duration.

References

  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). TGA. Retrieved February 10, 2026, from [Link]

  • 2-Methyl-Celecoxib | C18H16F3N3O2S | CID 10069246. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Analytical method validation: A brief review. (2021). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Technobis. Retrieved February 10, 2026, from [Link]

  • Validation of Impurity Methods, Part II. (2014). LCGC. Retrieved February 10, 2026, from [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2014). Molecules. Retrieved February 10, 2026, from [Link]

  • CELECOXIB IN THE HORSE: ITS RECOVERY, MASS SPECTROMETRIC IDENTIFICATION, DISPOSITION AND MAJOR URINARY METABOLITES. (n.d.). Retrieved February 10, 2026, from [Link]

  • Celecoxib Identification Methods. (2005). Acta Farm. Bonaerense. Retrieved February 10, 2026, from [Link]

  • CELECOXIB. (n.d.). Organic Spectroscopy International. Retrieved February 10, 2026, from [Link]

  • Development and validation of RP-HPLC method for the assay of Celecoxib capsule. (n.d.). Metfop. Retrieved February 10, 2026, from [Link]

  • A selective and sensitive LC-MS/MS method for the simultaneous determination of twopotential genotoxic impurities in celecoxib. (2017). SciSpace. Retrieved February 10, 2026, from [Link]

  • A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. (2011). SciSpace. Retrieved February 10, 2026, from [Link]

  • FTIR of the polymers. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Selective RP-HPLC Determination of Celecoxib in Capsules. (2006). Asian Journal of Chemistry. Retrieved February 10, 2026, from [Link]

  • Celecoxib 2-methyl analogue. (n.d.). Molsyns. Retrieved February 10, 2026, from [Link]

  • Celecoxib | C17H14F3N3O2S | CID 2662. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2014). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. (2020). Molecules. Retrieved February 10, 2026, from [Link]

  • Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. (2004). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 10, 2026, from [Link]

  • Celecoxib 2 methyl analog | CAS 170569-99-0. (n.d.). Veeprho. Retrieved February 10, 2026, from [Link]

  • Celecoxib-impurities. (n.d.). Pharmaffiliates. Retrieved February 10, 2026, from [Link]

  • separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. (2013). Farmacia Journal. Retrieved February 10, 2026, from [Link]

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2024). MDPI. Retrieved February 10, 2026, from [Link]

  • Celecoxib. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • FTIR studies on differential intermolecular association in crystalline and amorphous states of structurally related non-steroidal anti-inflammatory drugs. (2009). Molecular Pharmaceutics. Retrieved February 10, 2026, from [Link]

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2024). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Product ion mass spectra of (a) celecoxib (m/z 380.0 → 315.9, scan...). (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • FTIR spectra of (A) celecoxib, (B) PVP-K30, (C) 1:2 solid dispersion,... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bioavailability Enhancement for 2-Methyl-Celecoxib

Ticket ID: #BIO-2MC-OPT-001 Subject: Improving Solubility and Bioavailability of 2-Methyl-Celecoxib (2-Me-Cel) Status: Open / Technical Guidance Provided Assigned Specialist: Senior Application Scientist, Formulation Che...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BIO-2MC-OPT-001 Subject: Improving Solubility and Bioavailability of 2-Methyl-Celecoxib (2-Me-Cel) Status: Open / Technical Guidance Provided Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Compound Profile

User Query: "How do I improve the bioavailability of 2-Methyl-Celecoxib for in vivo and in vitro applications?"

Technical Analysis: 2-Methyl-Celecoxib (2-Me-Cel) is a structural analog of Celecoxib. Unlike the parent compound, 2-Me-Cel is often utilized for its non-COX-2 dependent activities , specifically targeting PDK1/Akt signaling and modulating SERCA (Sarcoplasmic/endoplasmic reticulum Ca2+-ATPase) channels [1, 2].

However, it shares the Biopharmaceutics Classification System (BCS) Class II profile of its parent:

  • High Permeability: Lipophilic nature allows passive diffusion across membranes.

  • Low Solubility: High lattice energy and hydrophobicity (LogP ~3.5–4.0) cause precipitation in aqueous media, severely limiting oral bioavailability and in vitro consistency.

This guide provides validated protocols to overcome these solubility limits using Amorphous Solid Dispersions (ASD) and Lipid-Based Formulations.

Formulation Decision Matrix

Before selecting a protocol, determine your experimental stage. The requirements for cell culture (solvent tolerance) differ vastly from animal studies (toxicity/volume).

FormulationDecision Start Experimental Goal InVitro In Vitro (Cell Culture/Enzyme Assays) Start->InVitro InVivo In Vivo (Rodent PK/Efficacy) Start->InVivo Solvent Solvent System (DMSO/Ethanol) InVitro->Solvent High Conc. Stock Complex Cyclodextrin Complex (HP-β-CD) InVitro->Complex Sensitive Cells Route Route of Admin? InVivo->Route PrecipCheck Check for Precipitation (Microscopy) Solvent->PrecipCheck Complex->PrecipCheck IV Intravenous (IV) Route->IV Low Dose Oral Oral Gavage (PO) Route->Oral High Dose Nano PLGA Nanoparticles (Systemic Circulation) IV->Nano ASD Amorphous Solid Dispersion (HPMC-AS / PVP-VA) Oral->ASD Preferred for Stability Lipid SEDDS / SMEDDS (Capryol 90 / Tween 80) Oral->Lipid Rapid Onset

Figure 1: Decision tree for selecting the appropriate formulation strategy based on experimental constraints.

Troubleshooting Guides

Issue 1: Compound Precipitates in Cell Culture Media

Symptom: You add the DMSO stock to the media, and the solution turns cloudy or crystals form at the bottom of the well within 2 hours. Root Cause: "Crash-out" precipitation. The drug's water solubility is exceeded immediately upon dilution.

Corrective Protocol: The "Pre-Complexation" Method Instead of spiking DMSO directly into media, pre-complex the drug with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Prepare Stock: Dissolve 2-Me-Cel in 100% DMSO at 500x the final concentration.

  • Prepare Vehicle: Prepare a 20% (w/v) HP-β-CD solution in PBS.

  • Intermediate Step: Slowly add the DMSO stock to the HP-β-CD vehicle with vortexing (1:10 ratio). Incubate at 37°C for 30 mins to allow inclusion complex formation.

  • Final Dilution: Add this intermediate mix to your cell culture media.

    • Why this works: The hydrophobic cavity of the cyclodextrin shields the drug from the aqueous environment, preventing immediate nucleation [3].

Issue 2: High Variability in Rodent PK Data (Oral Dosing)

Symptom: Some mice show high plasma exposure, others show near zero. Root Cause: Crystalline suspensions (e.g., in 0.5% CMC) suffer from uncontrolled dissolution. Absorption is rate-limited by how fast the crystal dissolves in the gut.

Corrective Protocol: Switch to Amorphous Solid Dispersion (ASD) Crystalline drugs require high energy to break the lattice structure. Amorphous forms are already disordered, creating a "spring" effect of supersaturation.

Detailed Experimental Protocols

Protocol A: Preparation of Amorphous Solid Dispersion (ASD)

Best for: Oral bioavailability studies requiring high exposure.

Materials:

  • 2-Methyl-Celecoxib (Solid)

  • Polymer: HPMC-AS (L grade) or PVP-VA64 (Copovidone). Note: HPMC-AS is preferred for pH-dependent release in the upper intestine.

  • Solvent: Methanol:Dichloromethane (1:1 v/v).

Workflow:

  • Dissolution: Dissolve 2-Me-Cel and Polymer in the solvent system at a 1:3 ratio (Drug:Polymer). Ensure the solution is perfectly clear.

  • Solvent Removal (Lab Scale): Use a Rotary Evaporator.

    • Bath Temp: 40°C.[1][2][3]

    • Vacuum: Ramp down slowly to prevent bumping.

    • Critical Step: Rapid solvent removal freezes the drug in the amorphous state before it can recrystallize.

  • Secondary Drying: Place the resulting foam/film in a vacuum desiccator for 24 hours to remove residual solvent.

  • Milling: Gently crush the dried foam into a fine powder using a mortar and pestle.

  • Verification: Analyze via DSC (Differential Scanning Calorimetry).

    • Pass: Single Glass Transition temperature (Tg).

    • Fail: Distinct melting endoderm (indicates residual crystals).

  • Reconstitution: Suspend the ASD powder in 0.5% Methylcellulose for oral gavage.

Protocol B: Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS)

Best for: Rapid screening, no special equipment required.

Formulation "Recipe" (Type III Lipid System):

Component Function Percentage (w/w) Example Material
Oil Phase Solubilizer 20% Capryol 90 (Propylene glycol monocaprylate)
Surfactant Emulsifier 50% Tween 80 or Cremophor EL

| Co-Surfactant | Stability | 30% | PEG 400 or Transcutol HP |

Workflow:

  • Mix Oil, Surfactant, and Co-Surfactant in a glass vial. Vortex until a single isotropic phase forms.

  • Add 2-Methyl-Celecoxib (approx. 20–50 mg/mL capacity).

  • Stir at 37°C for 4 hours.

  • Quality Check: Add 100 µL of formulation to 10 mL water. It should spontaneously form a clear/bluish nano-emulsion (Tyndall effect) [4].

Mechanism of Action: The "Spring and Parachute"

Understanding why ASDs work is critical for troubleshooting stability.

SpringParachute Crystalline Crystalline Drug (Low Energy, Stable) Amorphous Amorphous Form (High Energy, Unstable) Crystalline->Amorphous Energy Input (Spray Dry/HME) Supersaturation Supersaturation (The 'Spring') Amorphous->Supersaturation Rapid Dissolution Recrystallization Precipitation (Failure Mode) Supersaturation->Recrystallization Natural Decay Polymer Polymer Interaction (The 'Parachute') Supersaturation->Polymer Stabilization Polymer->Recrystallization Inhibition Absorption Systemic Absorption Polymer->Absorption Maintained Solubility

Figure 2: The "Spring and Parachute" model. The amorphous form provides the initial burst of solubility (Spring), while the polymer (HPMC-AS/PVP) prevents the drug from crashing back out (Parachute), allowing time for absorption.

Frequently Asked Questions (FAQs)

Q1: Can I just use DMSO for oral gavage in mice? A: Not recommended. While DMSO solubilizes the drug, it is toxic at high volumes and can damage the GI mucosa, altering absorption kinetics. Furthermore, upon hitting the aqueous gastric fluid, the drug will likely precipitate immediately, negating the benefit.

Q2: My ASD powder became sticky after 1 week. What happened? A: The formulation absorbed moisture, lowering the Glass Transition temperature (Tg). This allows the drug molecules to move and reorganize back into crystals.

  • Fix: Store in a desiccator with silica gel at 4°C. Use HPMC-AS instead of PVP, as it is less hygroscopic.

Q3: How do I verify if the 2-Methyl analog behaves like Celecoxib? A: Run a comparative LogP and pKa analysis. Both compounds possess a sulfonamide group and a pyrazole ring.[4] The 2-methyl substitution adds slight lipophilicity but does not alter the fundamental solubility profile. You can rely on Celecoxib literature for solubility parameters [5].[5]

References

  • Mechanism of Action (Non-COX): Zhu, J., et al. (2004). "From the cyclooxygenase-2 inhibitor celecoxib to a novel class of 3-phosphoinositide-dependent protein kinase-1 inhibitors." Cancer Research, 64(12), 4309-4318.

  • Targeting SERCA: Johnson, A.J., et al. (2002). "Celecoxib reduces intracellular calcium signaling in human prostate cancer cells." Biochemical Pharmacology, 64(10), 1417-1427.
  • Cyclodextrin Complexation: Chauhan, S., et al. (2021). "Formulation and Evaluation of Solid Dispersion of Celecoxib."[2] Asian Pacific Journal of Health Sciences.

  • Lipid Formulations (SEDDS)
  • Amorphous Solid Dispersions: Mali, A., et al. (2021). "Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability."[6] Molecular Pharmaceutics, 18(6).

Sources

Optimization

Technical Support Center: Optimizing 2-Methyl-Celecoxib (OSU-03012) Dosage for In Vivo Studies

Welcome to the technical support guide for 2-Methyl-Celecoxib, also widely known as OSU-03012. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methyl-Celecoxib, also widely known as OSU-03012. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the use of this compound in preclinical in vivo models. This guide moves beyond simple protocols to explain the scientific rationale behind experimental design, helping you troubleshoot common issues and ensure the integrity of your results.

Introduction: Understanding 2-Methyl-Celecoxib (OSU-03012)

2-Methyl-Celecoxib (OSU-03012) is a structurally modified analog of the well-known COX-2 inhibitor, Celecoxib.[1][2][3] A critical distinction is that OSU-03012 was specifically designed to eliminate COX-2 inhibitory activity .[2][4] Instead, its potent anti-neoplastic effects are primarily mediated through the inhibition of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream regulator of the Akt signaling pathway.[1] This pathway is frequently overactivated in various cancers, making OSU-03012 a valuable tool for investigating cancer cell proliferation, survival, and migration.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and challenges encountered when designing and executing in vivo studies with OSU-03012.

Q1: What is the primary mechanism of action for OSU-03012, and why is it important for my study design?

Answer: The primary target of OSU-03012 is the kinase PDK1.[1][6] PDK1 is a master regulator that phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream proteins that promote cell survival, proliferation, and growth while inhibiting apoptosis.

By inhibiting PDK1, OSU-03012 prevents the activation of Akt, effectively shutting down this pro-survival signaling cascade.[7][8] This leads to decreased phosphorylation of Akt substrates (like GSK3β), cell cycle arrest (often at the G2/M phase), and induction of apoptosis.[2][8]

Why This Matters: Understanding this mechanism is crucial. Your choice of tumor model should ideally have a constitutively active PI3K/Akt pathway to be sensitive to OSU-03012. It is highly recommended to confirm high basal levels of phosphorylated Akt (p-Akt) in your chosen cell line or xenograft model via Western blot before initiating a costly in vivo study.

OSU03012_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (active) PDK1->pAkt phosphorylates Akt Akt (inactive) Akt->PDK1 Downstream Downstream Targets (e.g., GSK3β, FOXO) pAkt->Downstream OSU03012 OSU-03012 OSU03012->PDK1 Apoptosis Apoptosis Downstream->Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: OSU-03012 inhibits PDK1, blocking Akt activation and promoting apoptosis.

Q2: How do I select an appropriate starting dose for my in vivo study?

Answer: Selecting the right dose is a balance between achieving therapeutic efficacy and avoiding toxicity. OSU-03012 has been evaluated in various preclinical models, primarily using oral administration (gavage). Doses reported in the literature can serve as an excellent starting point.

Animal ModelCancer TypeDosage RangeKey FindingsReference
Nude MiceEndometrial Carcinoma (Ishikawa xenograft)100 mg/kg/day (oral)Significant inhibition of tumor growth.[8]
SCID MiceMalignant Schwannoma (HMS-97 xenograft)Not specified, but oral treatmentInhibited tumor growth by 55% after 9 weeks.[7]
Nude MiceBreast Cancer (MDA-MB-231 xenograft)Not specified, but daily oral treatmentSuppressed tumor growth by 50% when combined with tamoxifen.[9]
SCID/Rag2 MiceBreast Cancer (MDA-MB-435 xenograft)200 mg/kg (oral, for 3 days)Decreased EGFR protein expression in tumors.[6]
MiceHepatocellular Carcinoma (Huh7 xenograft)200 mg/kgSuppressed tumor growth by ~58%.[10]

Recommendation:

  • For initial efficacy studies in mice, a starting dose of 100 mg/kg, administered daily by oral gavage, is a well-supported choice. [8]

  • For short-term mechanism-of-action or target engagement studies, a higher dose of up to 200 mg/kg can be considered. [6][10]

  • Always initiate a pilot study with a small number of animals to assess tolerability at your chosen dose before launching a large-scale experiment. Monitor animal weight, behavior, and general health daily. Surprisingly, oral administration of 200 mg/kg of OSU-03012 was reported to be well tolerated in mice for 28 days.[1]

Q3: What is the best way to formulate and administer OSU-03012 for in vivo studies?

Answer: OSU-03012 is a hydrophobic compound, making proper formulation critical for ensuring consistent absorption and bioavailability.[1] It is poorly soluble in aqueous solutions. The most common method of administration is oral gavage.

Recommended Vehicle: A common and effective vehicle for oral gavage of hydrophobic compounds like OSU-03012 is a suspension in:

  • 0.5% Methylcellulose (MC) with 0.1% Tween 80 in sterile water. [8]

Some suppliers also provide formulations in a mix of DMSO, PEG300, Tween 80, and saline, but care must be taken as high concentrations of DMSO can be toxic in vivo.[11][12] For example, one formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11]

See Detailed Protocols Section for a step-by-step guide to preparation.

Q4: I'm not seeing the expected anti-tumor effect. What should I troubleshoot?

Answer: A lack of efficacy can stem from several factors, from the compound itself to the biological model. Follow this troubleshooting workflow to diagnose the issue.

TroubleshootingWorkflow Start No/Poor Efficacy Observed Formulation Step 1: Verify Formulation - Did it crash out? - Was it homogenous? - Freshly prepared? Start->Formulation Dosing Step 2: Confirm Dosing - Correct calculation? - Accurate gavage technique? - Consistent daily timing? Formulation->Dosing Formulation OK Outcome1 Outcome: Resolve Formulation Issue Formulation->Outcome1 Issue Found Target Step 3: Assess Target Engagement - Harvest tumor tissue post-dosing. - Perform Western blot for p-Akt. - Is p-Akt suppressed vs. control? Dosing->Target Dosing OK Outcome2 Outcome: Refine Dosing Protocol Dosing->Outcome2 Issue Found Model Step 4: Re-evaluate Model - Does the tumor model rely on the PI3K/Akt pathway? - Consider alternative resistance mechanisms. Target->Model Target Not Engaged Target->Model Target Engaged, Still No Efficacy Outcome3 Outcome: Increase Dose or Frequency Target->Outcome3 No/Poor Engagement Outcome4 Outcome: Select a More Sensitive Model Model->Outcome4 Model is Resistant

Caption: A logical workflow for troubleshooting poor efficacy in OSU-03012 studies.

Key Causality Checks:

  • Formulation Integrity: OSU-03012 can fall out of suspension if not prepared correctly. Always vortex vigorously before each gavage.

  • Target Engagement: The most critical step. If oral OSU-03012 is not reducing the levels of phosphorylated Akt in the tumor tissue, it will not be effective. A small satellite group of animals for pharmacodynamic (PD) analysis is invaluable.

  • Model Sensitivity: OSU-03012 is not a universal anti-cancer agent. Its efficacy is context-dependent. If the PI3K/Akt pathway is not a primary driver of your tumor model, you may see limited effects.[2]

Q5: My animals are showing signs of toxicity (e.g., weight loss). What should I do?

Answer: While OSU-03012 is generally reported as well-tolerated at therapeutic doses, individual models can vary in sensitivity.[1][7]

Immediate Actions:

  • Dose Reduction: Reduce the daily dose by 25-50% and monitor the animals closely.

  • Intermittent Dosing: Switch from a daily (q.d.) schedule to an every-other-day (q.o.d.) or a 5-days-on/2-days-off schedule. This can maintain therapeutic pressure while allowing the animal to recover.

  • Vehicle Control: Ensure that a vehicle-only control group is not showing similar signs of toxicity, which would point to an issue with the formulation vehicle or the gavage procedure itself.

  • Consider Off-Target Effects: Although designed for specificity, high doses of any compound can have off-target effects. For instance, OSU-03012 has been noted to induce cell swelling and affect cardiac action potentials in ex vivo mouse ventricular cells, though the in vivo relevance at standard doses is less clear.[13]

Detailed Experimental Protocols

Protocol 1: Preparation of OSU-03012 Formulation for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension in a standard MC/Tween 80 vehicle, sufficient for dosing mice at 100 mg/kg (assuming a 20g mouse receives a 0.2 mL volume).

Materials:

  • OSU-03012 powder (MW: ~460.5 g/mol )[14]

  • Methylcellulose (MC)

  • Tween® 80

  • Sterile, deionized water

  • Sterile 15 mL conical tube

  • Magnetic stir plate and stir bar

  • Sonicator (optional, but recommended)

Methodology:

  • Prepare the Vehicle: a. In a sterile beaker, add 0.05 g of Methylcellulose to 9.9 mL of sterile water (for a 0.5% w/v solution). b. Add a stir bar and stir vigorously on a magnetic stir plate until the MC is fully dissolved. This may take some time. c. Add 10 µL of Tween 80 (for a 0.1% v/v concentration) and continue stirring until the solution is homogenous.

  • Prepare the OSU-03012 Suspension: a. Weigh 100 mg of OSU-03012 powder and place it into a sterile 15 mL conical tube. b. Add 10 mL of the prepared 0.5% MC / 0.1% Tween 80 vehicle to the tube. c. Vortex vigorously for 2-3 minutes to create a uniform suspension. d. For best results, sonicate the suspension for 5-10 minutes to ensure fine and even dispersal of the particles.

  • Administration: a. ALWAYS vortex the suspension immediately before drawing up each dose to prevent settling and ensure accurate dosing. b. Administer the required volume to the animal via oral gavage using an appropriate gauge feeding needle. c. Prepare the suspension fresh daily. Do not store for more than 24 hours at 4°C.

References

  • Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. MDPI. [Link]

  • Growth inhibitory and anti-tumour activities of OSU-03012, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells. PubMed. [Link]

  • OSU-03012 Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo. PMC. [Link]

  • Targeting PDK1 for Chemosensitization of Cancer Cells. MDPI. [Link]

  • OSU-03012, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms. PubMed. [Link]

  • A novel celecoxib derivative, OSU03012, induces cytotoxicity in primary CLL cells and transformed B-cell lymphoma cell line via a caspase- and Bcl-2-independent mechanism. PubMed. [Link]

  • Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. PubMed. [Link]

  • OSU03012, a novel PDK1 inhibitor, decreases thyroid cancer proliferation and migration via multiple downstream pathways. AACR Journals. [Link]

  • PDK-1/AKT pathway as a novel therapeutic target in rhabdomyosarcoma cells using OSU-03012 compound. PMC. [Link]

  • OSU-03012, a Novel Celecoxib Derivative, Is Cytotoxic to Myeloma Cells and Acts through Multiple Mechanisms. AACR Journals. [Link]

  • Regulation of OSU-03012 Toxicity by ER Stress Proteins and ER Stress-Inducing Drugs. Molecular Cancer Therapeutics. [Link]

  • OSU-03012, a novel celecoxib derivative, induces cell swelling and shortens action potential duration in mouse ventricular cells. PubMed. [Link]

  • What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)?. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: 2-Methyl-Celecoxib Purification

Ticket ID: #PUR-CXB-2M Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The "Ortho" Challenge Welcome to the Technical Support Center. You are likely working with 2-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-CXB-2M
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Ortho" Challenge

Welcome to the Technical Support Center. You are likely working with 2-Methyl-Celecoxib (often referred to as the ortho-isomer or o-Celecoxib), a structural analog where the p-tolyl group of Celecoxib is replaced by an o-tolyl group.

While chemically similar to Celecoxib, this shift to the 2-position introduces significant steric hindrance during the pyrazole ring formation. This drastically alters the reaction kinetics, often leading to a higher ratio of the undesired regioisomer (1,3-diaryl) compared to the desired 1,5-diaryl product.

This guide addresses the three most critical tickets we receive for this molecule: Regioisomer Separation , Sulfonamide Tailing , and Crystallization Failures .

Module 1: Troubleshooting Guide (Q&A)

Issue 1: The "Critical Pair" (Regioisomer Co-elution)

User Question: "I see a shoulder on my main peak or a split peak in HPLC. Standard C18 columns aren't resolving the regioisomer. What is happening?"

Technical Diagnosis: The condensation of 4-hydrazinobenzenesulfonamide with 1-(2-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione is regioselective but not regiospecific.

  • Target: 1,5-diarylpyrazole (Thermodynamic product).

  • Impurity: 1,3-diarylpyrazole (Kinetic byproduct).

  • The Problem: The 2-methyl group adds steric bulk, twisting the phenyl ring out of plane. This reduces the π-π interaction difference between the two isomers, making them co-elute on standard alkyl-bonded phases (C18/C8).

Solution: Switch to Shape-Selective or Fluorinated Stationary Phases. Standard C18 relies on hydrophobicity. You need a mechanism that discriminates based on molecular shape or dipole moments.

  • Recommendation A (PFP - Pentafluorophenyl): The fluorine atoms in the stationary phase interact strongly with the electron-deficient pyrazole and sulfonamide rings. The steric "twist" of the 2-methyl group alters this interaction enough to resolve the isomers.

  • Recommendation B (Amylose/Cellulose Chiral Columns in RP Mode): Even though 2-Methyl-Celecoxib is achiral, the chiral cavities of columns like Chiralpak AD-RH or Lux Amylose-1 can discriminate between the linear (1,3) and bent (1,5) shapes of the regioisomers.[1]

Issue 2: Peak Tailing & Retention Shifts

User Question: "My peaks are tailing badly (Asymmetry > 1.5), and retention times drift between runs."

Technical Diagnosis: The sulfonamide group (


) has a pKa of approximately 11.1 .[2] However, the pyrazole core can exhibit basicity, and residual silanols on the silica support can interact with the nitrogen atoms.
  • Cause: Secondary silanol interactions and lack of pH control.

  • Drift: Likely caused by temperature fluctuations affecting the pKa/ionization state or "phase collapse" if using high aqueous content.

Solution: Buffer Selection & End-Capping.

  • Buffer: Use 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 3.0–4.0) . Acidic pH suppresses silanol ionization (

    
     becomes 
    
    
    
    ), reducing secondary interactions.
  • Column: Use a "high-coverage" or "hybrid" particle column (e.g., Ethylene Bridged Hybrid - BEH) which has fewer active silanols.

Issue 3: Crystallization "Oiling Out"

User Question: "During recrystallization, the product comes out as a sticky oil instead of white crystals."

Technical Diagnosis: 2-Methyl-Celecoxib is highly lipophilic (LogP > 3.5).

  • Cause: The "oiling out" (liquid-liquid phase separation) occurs when the solution temperature drops below the binodal curve before it hits the solubility curve (metastable zone). This is common when the anti-solvent (water) is added too quickly or the concentration of the organic solvent is too high.

Solution: Ternary Solvent System or Seeded Cooling.

  • Protocol: Do not use pure Ethanol/Water. Use Ethanol/Water/Toluene or IPA/Heptane . Toluene helps solubilize the "oil" droplets, allowing them to re-integrate and crystallize properly.

Module 2: Validated Protocols

Protocol A: Analytical Resolution of Regioisomers

Use this method to verify purity before attempting scale-up.

ParameterSettingRationale
Column PFP (Pentafluorophenyl) Propyl , 150 x 4.6 mm, 3 µmFluorinated phase maximizes selectivity for halogenated aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH prevents silanol tailing.
Mobile Phase B Methanol (MeOH)MeOH offers better selectivity than ACN for PFP phases due to H-bonding capability.
Gradient 55% B to 75% B over 20 minShallow gradient maximizes resolution (

) in the critical region.
Flow Rate 1.0 mL/minStandard flow for optimal HETP (Height Equivalent to Theoretical Plate).
Temp 35°CSlightly elevated temp improves mass transfer and peak shape.
Detection UV @ 254 nmMax absorbance for the pyrazole core.
Protocol B: Purification by Anti-Solvent Crystallization

Target: >99.5% Purity, removal of 1,3-isomer.

  • Dissolution: Dissolve 10 g of Crude 2-Methyl-Celecoxib in 50 mL Ethanol at 65°C. Ensure complete dissolution.

  • Polishing: Filter hot (0.45 µm PTFE) to remove mechanical impurities.

  • The "Cloud Point": Maintain 60°C. Add warm water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 mL of Ethanol to clear the solution back to transparent.

  • Seeding (Critical): Add 10 mg of pure seed crystals (if available). If not, scratch the glass side.

  • Controlled Cooling: Cool to 20°C at a rate of 5°C per hour . Do not crash cool.

  • Anti-Solvent Finish: Once a slurry forms, add 20 mL of water over 30 minutes.

  • Isolation: Filter, wash with 20% EtOH/Water (chilled), and dry under vacuum at 50°C.

Module 3: Visualization of Workflows

Figure 1: Impurity Fate & Purge Logic

This diagram illustrates the origin of the critical impurities and the logic gate for removing them.[1]

G cluster_synthesis Synthesis Phase cluster_crude Crude Mixture Composition cluster_purification Purification Logic SM1 Hydrazine Sulfonamide Reaction Cyclocondensation (Reflux/EtOH) SM1->Reaction SM2 1-(2-methylphenyl)-diketone SM2->Reaction Target 2-Methyl-Celecoxib (1,5-Isomer) Reaction->Target Impurity_Regio Regioisomer (1,3-Isomer) *Hard to Remove* Reaction->Impurity_Regio Kinetic Byproduct Impurity_SM Unreacted Hydrazine (Genotoxic) Reaction->Impurity_SM Residual Wash Acid/Base Wash Target->Wash Impurity_Regio->Wash Co-migrates Impurity_SM->Wash Removed (Solubility) Cryst Crystallization (EtOH/Water) Wash->Cryst Decision Isomer > 0.5%? Cryst->Decision Prep_HPLC Prep-HPLC (PFP Column) Target_Final Final API (>99.5%) Prep_HPLC->Target_Final Decision->Prep_HPLC Yes (Fail) Decision->Target_Final No (Pass)

Caption: Logic flow for purging hydrazine and regioisomers. Note that crystallization alone may fail if regioisomer content is high (>5%), requiring Prep-HPLC.

Figure 2: HPLC Method Development Loop

Decision matrix for separating the "Critical Pair".

HPLC Start Start: C18 Column (pH 3.0 Buffer) Check Resolution (Rs) > 1.5? Start->Check Success Validate Method Check->Success Yes Fail_Path Analyze Failure Mode Check->Fail_Path No Option1 Option 1: PFP Phase (Fluorine-pi interaction) Fail_Path->Option1 Co-elution Option2 Option 2: Chiral Phase (Steric discrimination) Fail_Path->Option2 Severe Overlap Option3 Option 3: Modify pH/Temp (Suppression) Fail_Path->Option3 Tailing Only Option1->Check Option2->Check Option3->Check

Caption: Iterative decision tree for optimizing the separation of 2-Methyl-Celecoxib from its 1,3-regioisomer.

References

  • U.S. Food and Drug Administration (FDA). (2018). Celebrex (Celecoxib) Prescribing Information. Retrieved from [Link]

    • Context: Source of pKa (11.[2][3]1) and solubility data (LogP 3.5) used to justify buffer selection and solvent systems.

  • European Pharmacopoeia (Ph.[4] Eur.). (2020).[1][4] Celecoxib Monograph 2595.

    • Context: Defines standard impurities (Impurity A and B) which correspond to the regioisomers discussed.
  • Rao, R. N., et al. (2020).[1][4] Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib. Journal of Analytical Science and Technology. Retrieved from [Link]

    • Context: Validates the difficulty of separating regioisomers on standard C18 and supports the use of chiral/specialized phases.
  • Emamian, S., et al. (2015).[5] Understanding the molecular mechanism and regioselectivity in the synthesis of celecoxib via a domino reaction: A DFT study. Journal of Molecular Graphics and Modelling. Retrieved from [Link]

    • Context: Explains the kinetic vs.
  • Reddy, P. R., et al. (2020).[1] Synthesis and Characterization of Isomers of COX-2 Inhibitor, Celecoxib. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

    • Context: Specifically details the synthesis and isolation of the ortho-methyl analog (Impurity IV/Regioisomer 7)

Sources

Optimization

Technical Support Center: 2-Methyl-Celecoxib Synthesis Optimization

Status: Operational Ticket ID: MCCX-OPT-001 Subject: Optimization of Reaction Conditions for 2-Methyl-Celecoxib (Ortho-Tolyl Analog) Assigned Specialist: Senior Application Scientist, Process Chemistry Division System De...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MCCX-OPT-001 Subject: Optimization of Reaction Conditions for 2-Methyl-Celecoxib (Ortho-Tolyl Analog) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Definition & Scope

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-Methyl-Celecoxib , defined here as the ortho-tolyl analog of Celecoxib (4-[5-(2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide).

Unlike standard Celecoxib (which utilizes a para-methyl group), the 2-methyl substituent introduces significant steric hindrance at the carbonyl attack site. This structural change frequently leads to two specific failure modes:

  • Stalled Claisen Condensation: The initial enolate formation is sluggish due to steric crowding.

  • Inverted Regioselectivity: The steric bulk alters the thermodynamic preference during pyrazole cyclization, potentially increasing the ratio of the unwanted 1,3-diaryl isomer.

Module 1: Precursor Synthesis (Claisen Condensation)

Objective: Synthesis of 4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione.

Troubleshooting Guide

Q: My yield for the 1,3-diketone is stuck below 40%, even though this works for standard Celecoxib. Why?

A: The ortho-methyl group on your acetophenone starting material creates steric clash with the approaching ethyl trifluoroacetate. Standard bases like Sodium Methoxide (NaOMe) often fail to drive this equilibrium to completion for hindered substrates.

Corrective Protocol: Switch to a kinetic enolate strategy using LiHMDS (Lithium bis(trimethylsilyl)amide) .

  • The Mechanism: LiHMDS is a non-nucleophilic, bulky strong base. It irreversibly deprotonates the acetophenone at low temperatures, preventing the retro-Claisen (decomposition) pathway that occurs with weaker alkoxide bases.

Optimized Protocol (Sterically Hindered Substrates):

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Base NaOMe or NaH (25°C)LiHMDS (1.0 M in THF)
Temperature Reflux (60-80°C)-78°C to 0°C
Stoichiometry 1.1 eq Base2.2 eq Base (Critical for dianion stabilization)
Quench Aqueous HClPour into ice-cold 10% HCl

Step-by-Step Workflow:

  • Cool anhydrous THF to -78°C under Nitrogen/Argon.

  • Add LiHMDS (2.2 equiv).

  • Add 2'-methylacetophenone (1.0 equiv) dropwise over 30 mins. Stir for 1 hour to ensure complete enolate formation.

  • Add ethyl trifluoroacetate (1.2 equiv) rapidly.

  • Allow to warm to 0°C over 4 hours.

  • Checkpoint: TLC should show disappearance of acetophenone. If SM remains, do not heat; the enolate has quenched. Check moisture content of THF.

Module 2: Pyrazole Cyclocondensation (The Critical Step)

Objective: Cyclization of the 1,3-diketone with 4-sulfonamidophenylhydrazine hydrochloride.

Troubleshooting Guide

Q: I am observing a 60:40 mixture of regioisomers (1,5-diaryl vs. 1,3-diaryl). How do I push the reaction toward the bioactive 1,5-diaryl isomer?

A: Regioselectivity in pyrazole synthesis is governed by the relative electrophilicity of the carbonyl carbons. The hydrazine nitrogen attacks the most electrophilic carbonyl first.

  • The Problem: The CF3 group makes the adjacent carbonyl highly electrophilic, but the ortho-methyl group shields the other carbonyl.

  • The Solution: Use Trifluoroacetic Acid (TFA) or HCl in Ethanol. Acid catalysis promotes dehydration and favors the 1,5-diaryl product via thermodynamic control.

Q: My reaction turns black and forms tars. A: This indicates oxidative decomposition of the hydrazine. Ensure the reaction is degassed and run under inert atmosphere (N2).

Visualizing the Pathway

The following diagram illustrates the bifurcation point where regioselectivity is determined.

ReactionPathway cluster_legend Optimization Logic Start 1,3-Diketone (2-Methyl Precursor) Intermed Hydrazone Intermediate Start->Intermed + Hydrazine Acid Cat. Hydrazine 4-Sulfonamidophenyl- hydrazine Hydrazine->Intermed Prod_15 Target: 1,5-Diaryl (2-Methyl-Celecoxib) Intermed->Prod_15 Attack at C1 (Thermodynamic) Prod_13 Impurity: 1,3-Diaryl (Regioisomer) Intermed->Prod_13 Attack at C3 (Kinetic) Note Acidic media (TFA/EtOH) favors the green pathway (1,5-diaryl).

Caption: Reaction pathway showing the bifurcation between the desired 1,5-diaryl product and the 1,3-diaryl impurity. Acidic conditions favor the thermodynamic 1,5-product.

Module 3: Purification & Validation

Objective: Isolation of >98% pure 2-Methyl-Celecoxib.

Troubleshooting Guide

Q: The isomers co-elute on silica gel. How do I separate them without running a slow column?

A: Recrystallization is superior to chromatography for this separation due to the significant difference in crystal lattice packing caused by the ortho-methyl "kink."

Recrystallization Protocol:

  • Dissolve the crude solid in minimal boiling Ethanol (95%) .

  • Add Water dropwise until persistent turbidity is observed (approx. 3:1 EtOH:Water ratio).

  • Allow to cool slowly to room temperature, then to 4°C.

  • Result: The 1,5-diaryl isomer (Target) typically crystallizes out, while the 1,3-isomer remains in the mother liquor.

Q: How do I confirm I have the correct isomer?

A: Use 19F NMR (Fluorine NMR).

  • 1,5-Diaryl (Target): The CF3 group is in a more crowded environment. Typically appears around -63.0 ppm .

  • 1,3-Diaryl (Impurity): The CF3 group is more exposed. Typically appears upfield, around -61.5 ppm .

  • Note: Always compare against an internal standard (e.g., trifluorotoluene).

Summary of Optimized Conditions

Reaction StageParameterOptimized ValueReason for Choice
Claisen SolventTHF (Anhydrous)Solubilizes LiHMDS; prevents hydrolysis.
Claisen BaseLiHMDS (2.2 eq)Overcomes steric hindrance of 2-methyl group.
Cyclization SolventEthanol + 10% TFAAcid catalysis favors 1,5-diaryl formation.
Cyclization TempReflux (78°C)Ensures thermodynamic equilibrium.
Purification MethodCryst. (EtOH/H2O)Exploits solubility differences of regioisomers.

References

  • Penning, T. D., et al. (1997).[1] Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).[2][3] Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

  • Zanatta, N., et al. (2016).[4] Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles and pyrazolines analogous of Celecoxib.[3][4] 15th Brazilian Meeting on Organic Synthesis. Link

  • Britton, J., & Jamison, T. F. (2017).[5] The Assembly of Fluorinated Pyrazoles: A Continuous Flow Approach. European Journal of Organic Chemistry, 2017(44), 6566-6571. Link

  • BenchChem Technical Guides. (2025). Troubleshooting poor yield in the synthesis of 5,5,5-Trifluoro-2-oxopentanoic acid (Claisen Condensation Protocols). Link

Sources

Troubleshooting

2-Methyl-Celecoxib Formulation for Animal Studies: A Technical Support Guide

Welcome to the technical support center for the formulation of 2-Methyl-Celecoxib for in vivo animal studies. This guide is designed for researchers, scientists, and drug development professionals to provide practical, f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formulation of 2-Methyl-Celecoxib for in vivo animal studies. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshooting strategies. Our goal is to empower you to develop stable, effective, and safe formulations for your preclinical research, ensuring data integrity and reproducibility.

Introduction to 2-Methyl-Celecoxib

2-Methyl-Celecoxib (2-MC) is a close structural analog of the COX-2 inhibitor Celecoxib. Unlike its parent compound, 2-MC is inactive as a COX-2 inhibitor. Its primary mechanism of action involves the induction of apoptosis in cancer cells by targeting Akt signaling and inhibiting 3-phosphoinositide-dependent protein kinase-1 (PDK1). This distinct pharmacological profile makes it a compelling agent for cancer research. However, like many small molecules, its poor aqueous solubility presents a significant hurdle for achieving consistent and effective drug exposure in animal models. This guide will address these formulation challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents and vehicles for formulating 2-Methyl-Celecoxib?

A1: Due to its lipophilic nature, 2-Methyl-Celecoxib requires non-aqueous or co-solvent systems for solubilization. The choice of vehicle is critical and depends on the route of administration.

  • Oral Gavage (PO): A common choice is a suspension in a vehicle like 0.5% (w/v) methylcellulose in water. For solubilization, co-solvents such as polyethylene glycol 300 (PEG 300), PEG 400, or propylene glycol are often used. A combination of DMSO and Cremophor EL can also be effective, but potential toxicity of the vehicle must be considered.

  • Intraperitoneal (IP) Injection: For IP administration, a solution is generally preferred over a suspension to avoid irritation and ensure consistent absorption. A typical vehicle might be a mixture of DMSO and a solubilizing agent like PEG 300, further diluted with saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of DMSO is minimized to reduce potential toxicity.

  • Intravenous (IV) Injection: IV formulations demand the strictest control over solubility and potential for precipitation upon injection into the bloodstream. Solubilizing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) are often employed to create inclusion complexes that enhance aqueous solubility.

Q2: How can I improve the bioavailability of my oral 2-Methyl-Celecoxib formulation?

A2: Poor oral bioavailability is a common issue with poorly soluble compounds. Several strategies can be employed:

  • Particle Size Reduction: Micronization or nano-milling of the 2-Methyl-Celecoxib powder can increase the surface area for dissolution in the gastrointestinal tract.

  • Lipid-Based Formulations: Formulating 2-Methyl-Celecoxib in a lipid-based vehicle, such as sesame oil or other self-emulsifying drug delivery systems (SEDDS), can enhance absorption through the lymphatic system.

  • Use of Solubilizing Excipients: As mentioned, incorporating co-solvents (PEGs), surfactants (e.g., Tween 80), or cyclodextrins can improve solubility and, consequently, absorption.

Q3: My 2-Methyl-Celecoxib formulation is precipitating upon dilution with saline. What can I do?

A3: This is a classic challenge when moving from a high concentration stock in an organic solvent (like DMSO) to an aqueous-based final formulation.

  • Optimize the Co-solvent Ratio: You may need to increase the proportion of the co-solvent (e.g., PEG 300) in your final formulation.

  • pH Adjustment: The solubility of 2-Methyl-Celecoxib can be pH-dependent. Experiment with adjusting the pH of your aqueous diluent, but be mindful of physiological compatibility.

  • Utilize a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Cremophor EL, can help to stabilize the compound in the aqueous phase and prevent precipitation.

  • Consider Cyclodextrins: Encapsulating 2-Methyl-Celecoxib within a cyclodextrin molecule can significantly enhance its aqueous solubility and prevent precipitation.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the formulation and administration of 2-Methyl-Celecoxib.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent animal dosing leading to high data variability. 1. Inhomogeneous suspension. 2. Precipitation of the compound in the dosing syringe. 3. Instability of the formulation over time.1. Ensure continuous stirring or vortexing of the suspension during dosing. 2. Prepare the formulation fresh daily. 3. Visually inspect the formulation for any signs of precipitation before each dose. 4. Consider switching to a solution-based formulation if possible.
Adverse events in animals (e.g., lethargy, irritation at the injection site). 1. Toxicity of the vehicle (e.g., high concentration of DMSO). 2. Irritation caused by a suspension administered via IP injection. 3. High osmolarity of the formulation.1. Reduce the concentration of organic solvents like DMSO to the lowest effective level. 2. For IP injections, ensure the formulation is a clear solution. 3. Check the osmolarity of your final formulation and adjust if necessary.
Low or no detectable plasma levels of 2-Methyl-Celecoxib. 1. Poor solubility of the formulation in the GI tract (for oral dosing). 2. Rapid metabolism of the compound. 3. Precipitation at the injection site (for IP or SC administration).1. Re-evaluate the formulation strategy to enhance solubility (see FAQs). 2. Consider using a formulation that promotes lymphatic absorption (e.g., lipid-based). 3. For injectable routes, ensure the compound remains in solution upon administration.

Experimental Protocols

Protocol 1: Preparation of 2-Methyl-Celecoxib for Oral Gavage (Suspension)

This protocol provides a standard method for preparing a suspension of 2-Methyl-Celecoxib suitable for oral administration in rodents.

Materials:

  • 2-Methyl-Celecoxib powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • Tween 80

  • Sterile conical tubes

  • Homogenizer or sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of 2-Methyl-Celecoxib powder.

  • Wetting: In a sterile conical tube, add a small amount of Tween 80 (e.g., 1-2% of the final volume) to the powder to create a paste. This helps to wet the hydrophobic powder and prevent clumping.

  • Suspension: Gradually add the 0.5% methylcellulose solution to the paste while vortexing or stirring continuously.

  • Homogenization: To ensure a uniform particle size distribution, homogenize the suspension using a mechanical homogenizer or sonicate until a fine, milky suspension is achieved.

  • Final Volume: Adjust to the final desired volume with the 0.5% methylcellulose solution.

  • Storage and Use: Store the suspension at 4°C and protect it from light. Always vortex thoroughly before each administration to ensure a uniform dose. It is recommended to prepare this formulation fresh daily.

Protocol 2: Preparation of 2-Methyl-Celecoxib for Intraperitoneal Injection (Solution)

This protocol outlines the preparation of a solubilized formulation of 2-Methyl-Celecoxib for IP injection.

Materials:

  • 2-Methyl-Celecoxib powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG 300), sterile, injectable grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

Procedure:

  • Initial Solubilization: Dissolve the weighed 2-Methyl-Celecoxib powder in a minimal amount of DMSO. For example, to achieve a final concentration of 10 mg/mL, you might first dissolve it in 10% of the final volume with DMSO.

  • Addition of Co-solvent: Add PEG 300 to the DMSO solution. A common ratio is 1:1 (DMSO:PEG 300), but this may need optimization. For example, add another 10% of the final volume as PEG 300.

  • Aqueous Dilution: Slowly add the sterile saline or PBS to the organic solvent mixture while vortexing. It is crucial to add the aqueous phase gradually to prevent precipitation.

  • Final Concentration: The final concentration of DMSO and PEG 300 should be kept as low as possible while maintaining the solubility of 2-Methyl-Celecoxib. A final DMSO concentration of <10% is generally recommended.

  • Visual Inspection: The final formulation should be a clear, particle-free solution. If any cloudiness or precipitation is observed, the formulation is not suitable for IP injection and requires further optimization.

  • Use: This formulation should be prepared fresh before each use and administered immediately.

Visualization of Workflows

Formulation Selection Workflow

Formulation_Selection start Define Route of Administration po Oral (PO) start->po ip Intraperitoneal (IP) start->ip iv Intravenous (IV) start->iv po_choice Suspension or Solution? po->po_choice ip_choice Clear Solution Achievable? ip->ip_choice iv_choice Aqueous Solubility Critical iv->iv_choice suspension Prepare Suspension (Protocol 1) Vehicle: Methylcellulose/Tween 80 po_choice->suspension Yes solution_po Prepare Solution Vehicle: PEG 300/400, Oil-based po_choice->solution_po No ip_yes Prepare Solution (Protocol 2) Vehicle: DMSO/PEG 300/Saline ip_choice->ip_yes Yes ip_no Re-evaluate Solubility Consider alternative route ip_choice->ip_no No iv_formulation Use Cyclodextrins (e.g., HPβCD) Strict sterility required iv_choice->iv_formulation Troubleshooting_Precipitation start {Problem: Formulation Precipitates|Upon adding aqueous diluent} step1 Step 1: Increase Co-solvent Ratio Increase % of PEG 300/400 start->step1 outcome1 {Resolved?|Yes} step1->outcome1 outcome2 {Resolved?|No} step1->outcome2 step2 Step 2: Add a Surfactant Add Tween 80 or Cremophor EL (e.g., 1-5%) step2->outcome1 step2->outcome2 step3 Step 3: Evaluate pH Test solubility at different physiological pH values step3->outcome1 step3->outcome2 step4 Step 4: Consider Cyclodextrins Formulate with HPβCD for enhanced solubility outcome2->step2 outcome2->step3 outcome2->step4

Caption: A stepwise guide to troubleshooting precipitation issues during the preparation of 2-Methyl-Celecoxib formulations.

References

  • Grosch, S., Maier, T. J., Schiffmann, S., & Geisslinger, G. (2006). Cyclooxygenase-2 (COX-2) independent anticarcinogenic effects of selective COX-2 inhibitors. Journal of the National Cancer Institute, 98(11), 736–747. [Link]

  • Kardosh, A., O'Brien, E., Flook, A. M., Gerner, E. W., & Kresty, L. A. (2010). The COX-2-independent effects of celecoxib and 2,5-dimethyl-celecoxib in a rat esophageal model of reflux-induced adenocarcinoma. Neoplasia, 12(1), 19–29. [Link]

  • PubChem. (n.d.). 2-Methyl-celecoxib. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Lee, H. Y., Mohamed, M. A., Yousef, B., Kim, H. R., & Kim, D. S. (2020). 2,5-Dimethyl-celecoxib inhibits adipogenesis in 3T3-L1 cells and prevents high-fat diet-induced obesity in C57BL/6J mice. Journal of Cellular Physiology, 235(12), 9789–9800. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

Optimization

Technical Support Center: Quality Control of 2-Methyl-Celecoxib Batches

Welcome to the comprehensive technical support guide for the quality control of 2-Methyl-Celecoxib batches. This resource is meticulously designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the quality control of 2-Methyl-Celecoxib batches. This resource is meticulously designed for researchers, scientists, and drug development professionals. Here, we delve into the critical aspects of ensuring the purity, identity, and stability of 2-Methyl-Celecoxib, providing not just protocols, but the scientific rationale behind them. Our goal is to empower you with the expertise to anticipate, troubleshoot, and resolve common analytical challenges.

Section 1: Foundational Knowledge and Critical Quality Attributes

2-Methyl-Celecoxib, a structural analogue of Celecoxib, is a selective cyclooxygenase-2 (COX-2) inhibitor of significant interest in pharmaceutical research. Ensuring the quality of each batch is paramount for the reliability and reproducibility of preclinical and clinical studies. The primary quality attributes to be controlled are identity, purity (both chemical and polymorphic), and stability.

1.1 Understanding Potential Impurities

Impurities in 2-Methyl-Celecoxib can originate from the synthesis process, degradation, or storage.[1] These can include:

  • Process-Related Impurities: Isomers (e.g., ortho- and meta-isomers of the methylphenyl group), regioisomers, and unreacted starting materials or intermediates.[2][3] The synthesis of Celecoxib is known to produce several process-related impurities, and a similar profile can be anticipated for its 2-methyl analogue.[4]

  • Degradation Products: Formed under stress conditions such as exposure to acid, base, oxidation, heat, or light.[5][6]

  • Polymorphic Impurities: Different crystalline forms of 2-Methyl-Celecoxib can impact its physicochemical properties, including solubility and bioavailability.[7]

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities.

Section 2: Troubleshooting Common Analytical Challenges

This section addresses specific issues that may arise during the HPLC analysis of 2-Methyl-Celecoxib, a cornerstone of its quality control.

Q1: Poor resolution between 2-Methyl-Celecoxib and its positional isomers.

  • Causality: Positional isomers of 2-Methyl-Celecoxib are structurally very similar, making their separation challenging. Standard C18 columns may not provide sufficient selectivity.

  • Troubleshooting Steps:

    • Column Selection: Consider using a chiral stationary phase, as these have been shown to be effective in separating Celecoxib isomers.[4] Phenyl-hexyl columns can also offer alternative selectivity.

    • Mobile Phase Optimization:

      • Vary the organic modifier (acetonitrile vs. methanol). A combination of both may improve resolution.[4]

      • Adjust the pH of the aqueous phase. For Celecoxib, a slightly acidic pH (around 3.0-3.5) is often used.[8][9]

      • Explore different buffer systems (e.g., phosphate, acetate).

    • Temperature: Lowering the column temperature can sometimes enhance resolution between closely eluting peaks.

    • Flow Rate: A lower flow rate can increase the number of theoretical plates and improve separation, at the cost of longer run times.[4]

Q2: Peak tailing of the main 2-Methyl-Celecoxib peak.

  • Causality: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase (e.g., interaction of the sulfonamide group with residual silanols), column overload, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase Additives: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to mask active silanol groups on the silica support.[10]

    • pH Adjustment: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.

    • Sample Concentration: Reduce the concentration of the sample to avoid column overload.

    • Column Health: Check the column's performance. It may need to be flushed or replaced.

Q3: Inconsistent retention times between injections.

  • Causality: Shifting retention times are often indicative of a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Troubleshooting Steps:

    • System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analytical run.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[11]

    • Column Temperature Control: Use a column oven to maintain a constant temperature.[4]

    • Pump Performance: Check the pump for leaks and ensure it is delivering a consistent flow rate.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for 2-Methyl-Celecoxib purity analysis?

A good starting point is to adapt a validated method for Celecoxib. The following conditions are a robust starting point:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5) (55:45 v/v)A common mobile phase for Celecoxib analysis.[9]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[9][10]
Detection UV at 250 nmCelecoxib exhibits strong absorbance at this wavelength.[9][12]
Column Temp. 25-30 °CFor consistent retention times.
Injection Vol. 10-20 µLStandard injection volume.[9]

Q2: How do I perform a forced degradation study for 2-Methyl-Celecoxib?

Forced degradation studies are essential to develop a stability-indicating method.[8] The following conditions can be applied, with the aim of achieving 5-20% degradation:

Stress ConditionProtocol
Acid Hydrolysis Reflux with 0.1 N HCl at 80°C for 24 hours.[9]
Base Hydrolysis Reflux with 0.1 N NaOH at 80°C for 24 hours.[9]
Oxidation Treat with 5% H₂O₂ at 80°C for 3 hours.[9]
Thermal Degradation Heat the solid drug at 105°C for 24 hours.[8]
Photolytic Degradation Expose the drug solution to UV light (254 nm) for 24 hours.[9]

After exposure, samples should be neutralized (if necessary) and analyzed by HPLC to assess for degradation products and ensure they are resolved from the parent peak.

Q3: What are the key system suitability parameters to monitor?

System suitability testing ensures the chromatographic system is performing adequately. Key parameters include:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0% (for 5-6 replicate injections)
Resolution (Rs) > 1.5 between the main peak and the closest eluting impurity

These criteria are based on general pharmacopoeial guidelines.

Section 4: Experimental Protocols and Workflows

4.1 Protocol: HPLC Purity and Impurity Determination of 2-Methyl-Celecoxib

  • Mobile Phase Preparation: Prepare the mobile phase as described in the table in FAQ Q1. Filter through a 0.45 µm membrane filter and degas.[10]

  • Standard Preparation: Accurately weigh about 25 mg of 2-Methyl-Celecoxib reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Preparation: Accurately weigh about 25 mg of the 2-Methyl-Celecoxib test batch into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Chromatographic Conditions: Set up the HPLC system with the conditions specified in the table in FAQ Q1.

  • System Suitability: Inject the standard solution five times and verify that the system suitability parameters are met.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculation: Calculate the percentage of each impurity by the area normalization method.

4.2 Workflow: Out-of-Specification (OOS) Result Investigation

OOS_Workflow start OOS Result Obtained lab_investigation Phase 1: Laboratory Investigation start->lab_investigation check_calculations Check Calculations & Data Transfer lab_investigation->check_calculations check_system Review System Suitability & HPLC Performance check_calculations->check_system reinject_sample Re-inject Original Sample check_system->reinject_sample reprepare_sample Re-prepare and Re-analyze Sample reinject_sample->reprepare_sample oos_confirmed OOS Confirmed reprepare_sample->oos_confirmed full_investigation Phase 2: Full-Scale Investigation oos_confirmed->full_investigation Yes invalid_oos OOS Invalidated (Assignable Lab Error) oos_confirmed->invalid_oos No root_cause Identify Root Cause (e.g., Synthesis, Degradation) full_investigation->root_cause capa Implement Corrective and Preventive Actions (CAPA) root_cause->capa end Batch Disposition Decision capa->end invalid_oos->end

Caption: Workflow for investigating an out-of-specification result.

Section 5: Visualization of Key Relationships

5.1 Logical Relationship: Purity, Identity, and Stability

Quality_Attributes cluster_attributes Core Quality Attributes QC Quality Control of 2-Methyl-Celecoxib Purity Purity - Chemical (Impurities) - Polymorphic QC->Purity Ensures absence of harmful components Identity Identity - Spectroscopic (IR, NMR) - Chromatographic (RT) QC->Identity Confirms correct molecular structure Stability Stability - Forced Degradation - Long-term Studies QC->Stability Guarantees shelf-life and robustness

Caption: Interrelationship of core quality attributes for 2-Methyl-Celecoxib.

References

  • SynThink. Celecoxib EP Impurities & USP Related Compounds. [Link]

  • Research Journal of Pharmacy and Technology. Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. [Link]

  • PubMed. Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. [Link]

  • ScienceDirect. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. [Link]

  • ResearchGate. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. [Link]

  • PMC. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. [Link]

  • MDPI. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. [Link]

  • 4Z's. Celecoxib EP Impurity B (Celecoxib USP Related Compound B, Celecoxib Regio Isomer). [Link]

  • Farmacia Journal. separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. [Link]

  • Daicel Pharma Standards. Celecoxib Impurities Manufacturers & Suppliers. [Link]

  • metfop. Development and validation of RP-HPLC method for the assay of Celecoxib capsule. [Link]

  • NIH. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. [Link]

  • Scientific Literature. Pharmacological and Analytical Profile of Celecoxib. [Link]

  • ResearchGate. Results for forced degradation studies. [Link]

  • precisionFDA. 2-METHYL CELECOXIB. [Link]

  • Latin American Journal of Pharmacy. Celecoxib Identification Methods. [Link]

  • Google Patents.
  • International Journal of Pharmaceutical Sciences Review and Research. Methods for Estimation of Celecoxib Singly and in Combined Dosage Forms Using Analytical and Bioanalytical Evaluation. [Link]

  • SciSpace. A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. [Link]

  • MDPI. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. [Link]

  • PMC. Stability of Celecoxib Oral Suspension. [Link]

  • Arasto Pharmaceutical Chemicals Inc. Celecoxib. [Link]

  • PubMed. Improvement of physical stability and dissolution rate of celecoxib suspensions by complexation with beta-cyclodextrins. [Link]

  • British Pharmacopoeia. celecoxib - Reference Standards catalogue. [Link]

  • MDPI. Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. [Link]

  • USP. USP 36 Official Monographs / Celecoxib 2897. [Link]

  • PubMed. Positive patch test reactions to celecoxib may be due to irritation and do not correlate with the results of oral provocation. [Link]

  • PMC. Tolerability and adverse events in clinical trials of celecoxib in osteoarthritis and rheumatoid arthritis. [Link]

  • NIH Genetic Testing Registry. Celecoxib response. [Link]

  • StatPearls. Celecoxib. [Link]

  • Drugs.com. Know More. Be Sure. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cyclooxygenase Cross-Reactivity of 2-Methyl-Celecoxib

For Researchers, Scientists, and Drug Development Professionals The Significance of COX Isoform Selectivity The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of COX Isoform Selectivity

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] Two primary isoforms of this enzyme exist: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It plays a crucial role in physiological functions such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[2]

  • COX-2 , in contrast, is typically expressed at low levels in healthy tissue but is significantly upregulated during inflammation by cytokines and other inflammatory stimuli.[2]

The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2. Conversely, the undesirable side effects, such as gastrointestinal bleeding and kidney problems, often arise from the simultaneous inhibition of COX-1.[3] This understanding spurred the development of selective COX-2 inhibitors, like Celecoxib, with the aim of providing potent anti-inflammatory relief while minimizing gastrointestinal toxicity.[3]

The following diagram illustrates the central role of COX enzymes in the prostaglandin synthesis pathway.

Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Membrane_Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions via COX-1 pathway Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever via COX-2 pathway cluster_0 COX-1 Active Site cluster_1 COX-2 Active Site COX1_site Isoleucine 523 (Bulky) Celecoxib1 Celecoxib COX1_site->Celecoxib1 Steric Hindrance (Poor Fit) COX2_site Valine 523 (Less Bulky) Celecoxib2 Celecoxib Side_Pocket Side Pocket Celecoxib2->Side_Pocket Fits into Side Pocket Sulfonamide Sulfonamide Moiety Celecoxib2->Sulfonamide

Caption: Steric Hindrance in COX-1 vs. Favorable Binding in COX-2 for Celecoxib.

A Comparative Analysis: Celecoxib vs. 2-Methyl-Celecoxib

While direct experimental data for 2-Methyl-Celecoxib is not available, we can predict its likely cross-reactivity with COX-1 based on established structure-activity relationships of diarylheterocycle COX-2 inhibitors. 2-Methyl-Celecoxib is a hypothetical analogue of Celecoxib where a methyl group is added to the ortho position (position 2) of the p-tolyl ring.

Hypothesis: The addition of a methyl group at the 2-position of the tolyl ring of Celecoxib is likely to increase its selectivity for COX-2 over COX-1.

Rationale:

The tolyl group of Celecoxib binds within the main hydrophobic channel of both COX-1 and COX-2. The introduction of a methyl group at the ortho position would increase the steric bulk of this part of the molecule. This added steric hindrance would likely have a more pronounced negative impact on the binding of the compound to the already more constricted active site of COX-1.

In the more accommodating active site of COX-2, the additional methyl group might be better tolerated, or it could potentially engage in new favorable hydrophobic interactions. However, the primary effect is anticipated to be a greater destabilization of the enzyme-inhibitor complex with COX-1, leading to a higher IC50 value for COX-1 and, consequently, a higher COX-1/COX-2 selectivity ratio.

Quantitative Comparison of COX-2 Inhibitor Selectivity

To provide a quantitative context for this hypothesis, the following table presents the half-maximal inhibitory concentrations (IC50) and selectivity indices for Celecoxib and other well-known NSAIDs. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib 826.812 [4]
Rofecoxib >10025>4.0 [4]
Diclofenac 0.0760.0262.9 [4]
Ibuprofen 12800.15 [4]
Indomethacin 0.00900.310.029 [4]
Meloxicam 376.16.1 [4]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

To experimentally validate the predicted selectivity of 2-Methyl-Celecoxib, a robust in vitro COX inhibition assay is required. The following is a detailed, step-by-step methodology for a fluorometric assay, which is a common and reliable method for screening COX inhibitors.

Principle of the Assay

This assay measures the peroxidase activity of the COX enzymes. The conversion of arachidonic acid by COX produces prostaglandin G2 (PGG2), an unstable intermediate. The peroxidase component of the COX enzyme then reduces PGG2 to prostaglandin H2 (PGH2). This assay utilizes a fluorescent probe that is oxidized during the reduction of PGG2 to PGH2, resulting in a quantifiable fluorescent signal. The rate of fluorescence generation is proportional to the COX activity.

Materials and Reagents
  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • COX Cofactor (e.g., a solution containing hemin)

  • Arachidonic Acid (substrate)

  • Sodium Hydroxide (NaOH)

  • Celecoxib (positive control)

  • 2-Methyl-Celecoxib (test compound)

  • DMSO (solvent for inhibitors)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Excitation: ~535 nm, Emission: ~587 nm)

Experimental Workflow

start Start prep_reagents Prepare Reagents: - Dilute enzymes, probe, and cofactor - Prepare inhibitor dilutions start->prep_reagents add_reagents Add to 96-well plate: - Assay Buffer - COX Enzyme (COX-1 or COX-2) - COX Probe - COX Cofactor - Inhibitor (Celecoxib or 2-Methyl-Celecoxib) or Vehicle prep_reagents->add_reagents incubate1 Pre-incubate at room temperature add_reagents->incubate1 prep_substrate Prepare Arachidonic Acid Solution incubate1->prep_substrate add_substrate Initiate reaction by adding Arachidonic Acid solution prep_substrate->add_substrate read_fluorescence Immediately read fluorescence kinetically (Ex: 535 nm, Em: 587 nm) add_substrate->read_fluorescence analyze_data Analyze Data: - Calculate reaction rates - Determine % inhibition - Calculate IC50 values read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the In Vitro Fluorometric COX Inhibition Assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare the COX Assay Buffer.

    • Reconstitute and dilute the COX-1 and COX-2 enzymes in the assay buffer to the desired working concentration. Keep the enzymes on ice.

    • Prepare a working solution of the COX Probe and COX Cofactor in the assay buffer.

    • Prepare stock solutions of Celecoxib and 2-Methyl-Celecoxib in DMSO. Create a series of dilutions in assay buffer to achieve the final desired concentrations in the assay.

  • Assay Plate Setup:

    • To the wells of a 96-well white opaque microplate, add the following in order:

      • Assay Buffer

      • COX enzyme (either COX-1 or COX-2)

      • COX Probe working solution

      • COX Cofactor working solution

      • 10 µL of the inhibitor dilution (or DMSO for the vehicle control).

    • Include wells for a "no enzyme" control (add assay buffer instead of enzyme) and a "positive inhibitor" control (using a known concentration of Celecoxib).

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at room temperature for 10-15 minutes, protected from light.

  • Reaction Initiation:

    • Prepare the arachidonic acid substrate solution by diluting the stock with NaOH and then with assay buffer to the final working concentration immediately before use.

    • Using a multi-channel pipette, add 10 µL of the arachidonic acid solution to each well to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically for 5-10 minutes at 25°C, with readings taken every 30-60 seconds.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • Calculate the selectivity index (IC50 COX-1 / IC50 COX-2) for both Celecoxib and 2-Methyl-Celecoxib.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and evaluating the potential COX-1 cross-reactivity of 2-Methyl-Celecoxib. Based on established structure-activity relationships, it is hypothesized that the addition of a methyl group at the ortho-position of the p-tolyl ring of Celecoxib will likely increase its selectivity for COX-2 over COX-1 due to increased steric hindrance in the more constricted active site of COX-1.

The provided experimental protocol offers a robust method for testing this hypothesis and accurately quantifying the inhibitory potency and selectivity of 2-Methyl-Celecoxib and other novel Celecoxib analogues. Such studies are crucial for the rational design of next-generation anti-inflammatory agents with improved safety profiles. Further investigations, including in vivo studies and detailed structural biology analyses, would be necessary to fully characterize the pharmacological profile of 2-Methyl-Celecoxib.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421.
  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Welsch, D. J. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
  • RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. Retrieved from [Link]

  • Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kawai, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of pharmacy and pharmacology, 53(12), 1679-1685.
  • Hinz, B., & Brune, K. (2002). Cyclooxygenase-2—10 years of research.
  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182.
  • Marnett, L. J., & Kalgutkar, A. S. (1999). Cyclooxygenase 2 inhibitors: a new class of antiinflammatory agents. Current opinion in chemical biology, 3(4), 482-490.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Seibert, K. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
  • Luong, C., Miller, A., Barnett, J., Chow, J., Ramesha, C., & Browner, M. F. (1996). Flexibility of the NSAID binding site in the structure of human cyclooxygenase-2. Nature structural biology, 3(11), 927-933.
  • Hawkey, C. J. (2001). COX-1 and COX-2 inhibitors. Best Practice & Research Clinical Gastroenterology, 15(5), 769-782.
  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442.
  • Selinsky, B. S., Gupta, K., Sharkey, C. T., & Loll, P. J. (2001). Structural analysis of NSAID binding by prostaglandin H2 synthase: time-dependent and time-independent inhibitors elicit identical conformational changes. Biochemistry, 40(17), 5172-5180.
  • Palleria, C., Di Paolo, A., Rizza, P., & Patrignani, P. (2013). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2.
  • Al-Saeedi, A. H., El-Gamal, M. I., Anbar, A., Al-Massarani, S. M., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Design, synthesis, and biological evaluation of novel celecoxib analogs as selective cyclooxygenase-2 (COX-2) inhibitors. Molecules, 24(16), 2969.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research: IJPR, 10(4), 655.
  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2000). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930.
  • Brune, K., & Patrignani, P. (2015). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of pain research, 8, 105.
  • Patrignani, P., & Tacconelli, S. (2004). Selective cyclooxygenase-2 inhibitors: similarities and differences. Expert opinion on pharmacotherapy, 5(2), 289-304.
  • Lecturio. (n.d.). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Retrieved from [Link]

  • YouTube. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. Professor Dave Explains. Retrieved from [Link]

  • ResearchGate. (n.d.). Orientation of celecoxib (a) and compound F (b) at the active site of the COX-2 enzyme. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal binding mode of (A) celecoxib, and predicted binding orientations of (B) 2d, (C) 2e, (D) 2f, and E (2i) visualized in COX-2 active site (PDB code 5KIR). Retrieved from [Link]

  • ResearchGate. (n.d.). Binding mode of celecoxib inside COX-2 active site, (A) 3D visualisation of co-crystallised celecoxib ligand (yellow colour) superimposed with redocked celecoxib (cyan colour), indicating good fitting inside the pocket, (B) 2D binding mode of celecoxib inside COX-2 active site. Retrieved from [Link]

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Comparative

head-to-head comparison of 2-Methyl-Celecoxib and Rofecoxib

The following technical guide provides a head-to-head comparison between 2-Methyl-Celecoxib (specifically the ortho-isomer, often designated as 4-Desmethyl-2-methyl celecoxib or Celecoxib Impurity A) and Rofecoxib (Vioxx...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head comparison between 2-Methyl-Celecoxib (specifically the ortho-isomer, often designated as 4-Desmethyl-2-methyl celecoxib or Celecoxib Impurity A) and Rofecoxib (Vioxx).

Editorial Note on Nomenclature: In research contexts, "2-Methyl-Celecoxib" typically refers to the structural isomer 4-Desmethyl-2-methyl celecoxib (CAS: 170569-99-0), a potent COX-2 inhibitor. It must not be confused with 2,5-Dimethyl-celecoxib (DMC) , a non-COX-2 inhibiting analog used to study off-target kinase effects. This guide focuses on the COX-2 active isomer to provide a direct pharmacological comparison to Rofecoxib.

Structural Determinants of COX-2 Selectivity and Potency

Executive Summary

This guide analyzes the pharmacological distinctiveness of Rofecoxib , a furanone-based highly selective COX-2 inhibitor, versus 2-Methyl-Celecoxib , a pyrazole-based structural isomer of Celecoxib.

  • Rofecoxib serves as the historical benchmark for "tight-binding" COX-2 selectivity, utilizing a methylsulfone pharmacophore to achieve nanomolar potency (

    
    ).
    
  • 2-Methyl-Celecoxib represents a "scaffold-variant" often studied in Structure-Activity Relationship (SAR) profiling or as a critical impurity. It retains the sulfonamide pharmacophore but shifts the methyl group from the para to the ortho position, resulting in slightly reduced potency (

    
    ) compared to both Rofecoxib and its parent, Celecoxib.
    

Chemical & Pharmacological Profile

The core distinction lies in the heterocyclic scaffold and the side-pocket binding moiety . Rofecoxib utilizes a rigid furanone ring, while 2-Methyl-Celecoxib uses a flexible pyrazole ring.

Comparative Data Table
FeatureRofecoxib (Vioxx)2-Methyl-Celecoxib (Isomer)
CAS Registry 162011-90-7170569-99-0
Core Scaffold Furanone (Lactone)Pyrazole
COX-2 Binding Group Methylsulfone (

)
Sulfonamide (

)
COX-2 IC50 (Potency)18 -- 26 nM (High Potency)69 nM (Moderate Potency)
COX-1 IC50 > 15,000 nM (Inactive)> 1,000 nM (Low Activity)
Selectivity Index (SI) > 800-fold (COX-2 selective)~30-fold (COX-2 selective)
Primary Research Use Reference standard for high selectivitySAR studies; Impurity profiling
Key Structural Feature Rigid tricyclic systemOrtho-tolyl group (Steric shift)
Structural Visualization

The following diagram illustrates the chemical topology and functional groups responsible for COX-2 binding.

ChemicalStructure Rofecoxib ROFECOXIB (Furanone Core) Binding_R Methylsulfone Group (Deep Pocket Insertion) Rofecoxib->Binding_R Pharmacophore Steric_R Rigid Lactone Ring (Ser530 Interaction) Rofecoxib->Steric_R Scaffold MethylCele 2-METHYL-CELECOXIB (Pyrazole Core) Binding_M Sulfonamide Group (H-Bond Donor) MethylCele->Binding_M Pharmacophore Steric_M Ortho-Methyl Phenyl (Steric Clash Potential) MethylCele->Steric_M Modification Binding_R->Binding_M Functional Equivalence

Caption: Structural comparison highlighting the pharmacophores (Methylsulfone vs. Sulfonamide) and core scaffolds driving COX-2 selectivity.

Mechanism of Action: The "Methyl Walk" Effect

To understand the performance difference, one must analyze the COX-2 active site binding kinetics .

Rofecoxib: The "Tight Binder"

Rofecoxib is a time-dependent, slow-tight binding inhibitor.

  • Entry: The methylsulfone group inserts into the hydrophobic side pocket of COX-2 (defined by Val523).

  • Lock: The furanone carbonyl forms a weak hydrogen bond with Ser530 .

  • Result: The rigid structure prevents the enzyme from processing Arachidonic Acid (AA) efficiently.

2-Methyl-Celecoxib: The "Steric Variant"

This molecule is a structural isomer of Celecoxib. In standard Celecoxib, the methyl group is at the para (4) position of the phenyl ring.

  • Shift: Moving the methyl group to the ortho (2) position creates "2-Methyl-Celecoxib".

  • Clash: This ortho-methyl group introduces a steric clash near the hydrophobic channel entrance or alters the rotation of the phenyl ring relative to the pyrazole core.

  • Consequence: The

    
     drops from ~40 nM (Celecoxib) to 69 nM  (2-Methyl-Celecoxib). The molecule still binds, but the fit is energetically less favorable than Rofecoxib's optimized furanone scaffold.
    

Experimental Protocols

For researchers validating these compounds, the following self-validating workflows ensure accurate potency determination.

Protocol A: COX-2 Inhibition Screening (Fluorescent)

Objective: Determine IC50 values to distinguish the potency gap between Rofecoxib and 2-Methyl-Celecoxib.

Reagents:

  • Purified recombinant human COX-2 enzyme.

  • Arachidonic Acid (Substrate).

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) – Fluorogenic probe.

  • Heme (Cofactor).

Workflow:

  • Preparation: Dilute Rofecoxib and 2-Methyl-Celecoxib in DMSO. Prepare 8-point serial dilutions (Range: 1 nM to 10 µM).

  • Incubation: Mix 10 µL of inhibitor with 10 µL of COX-2 enzyme in Tris-HCl buffer (pH 8.0). Incubate for 10 minutes at 37°C. (Note: Rofecoxib requires sufficient pre-incubation time due to slow-binding kinetics).

  • Initiation: Add 10 µL of Heme/Arachidonic Acid/ADHP mixture.

  • Reaction: COX-2 converts AA to PGG2; PGG2 reduces to PGH2, producing Resorufin (fluorescent).

  • Detection: Measure Fluorescence (Ex 535 nm / Em 587 nm) after 2 minutes.

  • Validation:

    • Positive Control: DuP-697 or Celecoxib (Standard).

    • Negative Control: Solvent only (DMSO).

    • Acceptance Criteria: Rofecoxib IC50 must fall between 15–30 nM.

Protocol B: Selectivity Validation (COX-1 vs. COX-2)

Objective: Confirm the "Selectivity Index" (SI).

  • Run Protocol A using Ovine COX-1 instead of COX-2.

  • Calculate SI =

    
    .
    
  • Expected Result:

    • Rofecoxib: SI > 800 (No detectable COX-1 inhibition at therapeutic doses).

    • 2-Methyl-Celecoxib: SI ~ 30–50 (Measurable COX-1 inhibition at high µM concentrations).

Pathway Visualization: Inhibition Logic

The following diagram maps the differential inhibition pathways and the critical "Decision Node" where researchers distinguish these compounds from inactive analogs (like DMC).

MechanismPathway Start Compound Screening Check_Activity COX-2 Enzymatic Assay (Is PGH2 produced?) Start->Check_Activity Rofecoxib_Path Rofecoxib (High Potency: <30nM) Check_Activity->Rofecoxib_Path Strong Inhibition Methyl_Path 2-Methyl-Celecoxib (Med Potency: ~70nM) Check_Activity->Methyl_Path Moderate Inhibition Inactive_Path DMC (2,5-Dimethyl) (Inactive on COX-2) Check_Activity->Inactive_Path No Inhibition Outcome_R Mechanism: Side-Pocket Lock (Methylsulfone) Rofecoxib_Path->Outcome_R Outcome_M Mechanism: Side-Pocket Fit (Sulfonamide) Methyl_Path->Outcome_M Outcome_I Mechanism: Off-Target (PDK1/Akt) Inactive_Path->Outcome_I

Caption: Logic flow distinguishing Rofecoxib (High Potency) from 2-Methyl-Celecoxib (Moderate Potency) and the inactive DMC analog.

References

  • MedChemExpress. (2024). 4-Desmethyl-2-methyl celecoxib Product Information & IC50 Data. Retrieved from

  • Sigma-Aldrich. (2024). Celecoxib and Rofecoxib Pharmacological Standards. Retrieved from [1]

  • BenchChem. (2024). Validating the Selectivity of 4-Desmethyl-2-methyl Celecoxib. Retrieved from

  • ResearchGate. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Retrieved from [2]

  • ChemicalBook. (2024). Celecoxib 2-Methyl Analog Chemical Properties. Retrieved from

Sources

Validation

comparing 2-Methyl-Celecoxib effects in different cell lines

Topic: Technical Comparison of 2-Methyl-Celecoxib (DMC) vs. Celecoxib in Cancer Cell Lines Content Type: Technical Comparison Guide & Experimental Protocol Audience: Senior Researchers, Pharmacologists, and Drug Developm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison of 2-Methyl-Celecoxib (DMC) vs. Celecoxib in Cancer Cell Lines Content Type: Technical Comparison Guide & Experimental Protocol Audience: Senior Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary: The COX-2 Independent Paradigm

2-Methyl-Celecoxib (DMC) , also known as 2,5-Dimethyl-Celecoxib , represents a critical tool in molecular pharmacology. Unlike its parent compound Celecoxib —a potent, selective COX-2 inhibitor—DMC is chemically modified to be COX-2 inactive (IC50 > 100 µM).

Despite losing COX-2 inhibitory activity, DMC retains, and often exceeds, the antitumor potency of Celecoxib.[1][2] This unique profile makes DMC the "Gold Standard" negative control for verifying whether a biological effect of Celecoxib is mediated through COX-2 inhibition or through off-target mechanisms (e.g., ER stress, Akt inhibition).

Key Distinction:

  • Celecoxib: Inhibits COX-2 (Anti-inflammatory) + Induces ER Stress/Akt Inhibition (Antitumor).

  • DMC: No COX-2 Inhibition + Enhanced ER Stress/Akt Inhibition (Antitumor).

Mechanistic Comparison: DMC vs. Celecoxib

The scientific value of DMC lies in its ability to isolate "off-target" apoptotic pathways.

A. The Endoplasmic Reticulum (ER) Stress Axis

Both molecules trigger the Unfolded Protein Response (UPR), but DMC is often more potent due to higher hydrophobicity facilitating membrane integration.

  • Mechanism: DMC inserts into the ER membrane, causing a massive leakage of intraluminal Calcium (

    
    ) into the cytosol.
    
  • Consequence: The calcium depletion triggers the UPR sensors (PERK, IRE1, ATF6), leading to the upregulation of GRP78 (BiP) and CHOP (GADD153) . Prolonged stress activates Caspase-4 (human) or Caspase-12 (murine), initiating apoptosis.

B. The Akt/PDK1 Survival Pathway
  • Celecoxib: Inhibits PDK1, preventing Akt phosphorylation at Thr308.

  • DMC: Mimics this inhibition, effectively shutting down the PI3K/Akt survival signal without touching the prostaglandin pathway. This proves that Akt inhibition is COX-2 independent .

C. Wnt/ -catenin Signaling
  • Effect: Both compounds degrade TCF7L2, a transcription factor for Wnt, leading to reduced Cyclin D1 and Survivin.

  • Relevance: Critical in colorectal cancer lines (e.g., HCT-116) where Wnt is constitutively active.

Comparative Performance in Cell Lines

The following matrix summarizes experimental data comparing the efficacy of DMC and Celecoxib across diverse histological subtypes.

Cell LineTissue OriginKey Mechanism TargetedDMC Potency (vs. Celecoxib)Outcome
U87MG / T98G GlioblastomaER Stress (GRP78/CHOP)> 2x Potency DMC triggers massive paraptosis-like death; highly synergistic with Bortezomib.
PC-3 ProstateAkt/PDK1 AxisEquivalent Both inhibit Akt phosphorylation; DMC confirms COX-2 is irrelevant for PC-3 apoptosis.
HCT-116 ColonWnt/

-catenin
Equivalent Downregulation of Cyclin D1 and Survivin is identical, proving Wnt suppression is COX-2 independent.
U937 LeukemiaMcl-1 DownregulationSuperior DMC induces G1/S arrest more effectively than Celecoxib.
HeLa CervixMitochondrial MetabolismSynergistic DMC + Cisplatin disrupts ATP supply and induces mitophagy more effectively than single agents.

Visualization: Signaling Pathways

The following diagram illustrates the distinct and overlapping pathways of Celecoxib and DMC. Note that DMC bypasses the COX-2/PGE2 arm entirely.

DMC_Pathway cluster_legend Mechanism Legend DMC 2-Methyl-Celecoxib (DMC) COX2 COX-2 Enzyme DMC->COX2 NO EFFECT (IC50 >100uM) ER_Membrane ER Membrane Perturbation DMC->ER_Membrane Strong Induction PDK1 PDK1 Inhibition DMC->PDK1 Strong Inhibition Celecoxib Celecoxib Celecoxib->COX2 Inhibits (IC50 0.04uM) Celecoxib->ER_Membrane Induces Celecoxib->PDK1 Inhibits PGE2 PGE2 Synthesis (Inflammation) COX2->PGE2 Promotes Ca_Leak Ca2+ Leakage (Cytosolic Increase) ER_Membrane->Ca_Leak UPR UPR Activation (GRP78, CHOP) Ca_Leak->UPR Apoptosis Apoptosis / Autophagy UPR->Apoptosis Caspase-4/12 Activation Akt Akt Dephosphorylation (Survival OFF) PDK1->Akt Akt->Apoptosis Loss of Survival Signal COX_Dep COX-2 Dependent COX_Indep COX-2 Independent

Caption: Comparative signaling mechanism. DMC selectively activates the ER Stress and Akt inhibition pathways (Green/Red paths) without affecting COX-2 (Yellow path), unlike Celecoxib.

Experimental Protocols

To validate the specific effects of DMC in your cell lines, use the following self-validating protocols.

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Objective: Determine if cell death is COX-2 dependent. Logic: If DMC IC50 ≈ Celecoxib IC50, the mechanism is COX-2 Independent . If DMC has no effect, the mechanism is COX-2 Dependent .

  • Seeding: Plate cells (e.g., U87MG) at

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Preparation: Dissolve DMC and Celecoxib in DMSO. Prepare serial dilutions (0, 10, 20, 40, 60, 80, 100 µM) in serum-free media.

    • Critical: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

  • Treatment: Incubate cells for 24, 48, and 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 3h at 37°C. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Validation: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: ER Stress Validation (Western Blot)

Objective: Confirm DMC-induced UPR activation. Target Markers: GRP78 (BiP), CHOP, Caspase-4.[1]

  • Treatment: Treat cells with DMC (50 µM) for 6, 12, and 24 hours. Include a Positive Control (Thapsigargin 1 µM) and a Negative Control (DMSO).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Separation: Load 30 µg protein on 10-12% SDS-PAGE. Transfer to PVDF.

  • Blotting:

    • Primary Ab: Anti-GRP78 (1:1000), Anti-CHOP (1:500).

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Interpretation: A strong upregulation of GRP78 and CHOP at 12-24h confirms DMC is acting via the ER stress pathway.[3]

Workflow Visualization

Experimental_Workflow Step1 Cell Seeding (96-well / 6-well) Step2 Treatment (DMC vs Celecoxib) Step1->Step2 Branch1 MTT Assay (Viability) Step2->Branch1 Branch2 Western Blot (Mechanism) Step2->Branch2 Result1 Calculate IC50 Compare Potency Branch1->Result1 Result2 Check Markers: GRP78, CHOP, p-Akt Branch2->Result2

Caption: Standardized workflow for distinguishing COX-2 dependent vs. independent effects using DMC.

References

  • Kardosh, A., et al. (2008). "Aggravated Endoplasmic Reticulum Stress as a Basis for Enhanced Glioblastoma Cell Killing by Bortezomib in Combination with Celecoxib or Its Non-Coxib Analogue, 2,5-Dimethyl-Celecoxib."[1] Cancer Research.[3] Link

  • Schönthal, A. H. (2006). "Antitumor properties of dimethyl-celecoxib, a derivative of celecoxib that does not inhibit cyclooxygenase-2: implications for glioma therapy."[1] Neurosurgical Focus. Link

  • Kulp, S. K., et al. (2004).[3] "3-Phosphoinositide-dependent protein kinase-1/Akt signaling represents a major cyclooxygenase-2-independent target for celecoxib in prostate cancer cells." Cancer Research.[3] Link

  • Erica, N., et al. (2015). "2,5-Dimethyl-celecoxib inhibits cell cycle progression and induces apoptosis in human leukemia cells."[4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Sakai, T., et al. (2012). "Celecoxib and 2,5-dimethylcelecoxib inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway."[5] Cancer Science. Link

Sources

Comparative

Peer-Reviewed Validation of 2-Methyl-Celecoxib Selectivity: A Guide to Dissecting COX-2 Independent Mechanisms

This guide provides a peer-reviewed, technical comparison of 2-Methyl-Celecoxib analogs—specifically focusing on the research-critical variant 2,5-Dimethyl-Celecoxib (DMC) —and their role in validating COX-2 selectivity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a peer-reviewed, technical comparison of 2-Methyl-Celecoxib analogs—specifically focusing on the research-critical variant 2,5-Dimethyl-Celecoxib (DMC) —and their role in validating COX-2 selectivity versus off-target mechanisms.

Executive Summary: The "Methyl" Paradox

In drug development and mechanistic research, Celecoxib is the gold standard for selective COX-2 inhibition. However, its potent anti-tumor and anti-microbial effects often occur at concentrations exceeding its COX-2 IC50, suggesting "off-target" mechanisms.

To validate these mechanisms, researchers utilize methylated analogs.[1][2] It is critical to distinguish between the two primary "2-Methyl" variants found in literature and commerce:

  • 2,5-Dimethyl-Celecoxib (DMC): The primary research tool . It is a structural analog that lacks COX-2 inhibitory activity but retains the "off-target" activity (e.g., PDK1 inhibition, ER stress induction). It is the standard "Negative Control" for COX-2 dependence.

  • 4-Desmethyl-2-methyl-Celecoxib: A structural isomer that retains COX-2 selectivity (IC50 ~0.069 µM). It is primarily used in Structure-Activity Relationship (SAR) studies but is less common as a mechanistic probe.

This guide focuses on the validation and application of DMC (2,5-Dimethyl-Celecoxib) as the definitive tool for distinguishing COX-2 dependent vs. independent pathways.

Comparative Analysis: Celecoxib vs. 2,5-Dimethyl-Celecoxib (DMC)[2][3][4][5]

The following table contrasts the pharmacological profiles of the parent drug and its non-COX-inhibiting analog. Use this data to select the appropriate control for your experimental design.

FeatureCelecoxib (Parent)2,5-Dimethyl-Celecoxib (DMC) Rofecoxib (Comparison)
Primary Target COX-2 (IC50: ~0.04 µM)None (COX-2 Inactive > 100 µM)COX-2 (IC50: ~0.50 µM)
COX-1 Activity Low (Selectivity Index ~30)Inactive Very Low (Selectivity Index >800)
PDK1 Inhibition Potent (IC50: ~48 µM)Potent (IC50: ~30-50 µM)Inactive
ER Stress Induction Moderate (SERCA inhibition)High (Aggravates ER Stress)Low/None
Anti-Proliferative High (Cancer Cell Lines)High (Often > Celecoxib)Low (COX-2 dependent only)
Application COX-2 Inhibition & Anti-tumorNegative Control for COX-2; Positive Probe for Off-targetsPure COX-2 Control
Mechanistic Logic[6]
  • If Celecoxib works but DMC fails: The mechanism is likely COX-2 Dependent (Prostaglandin mediated).

  • If both Celecoxib and DMC work: The mechanism is COX-2 Independent (likely involving PDK1, Akt, or ER Stress).

Experimental Validation Protocols

To scientifically validate the selectivity profile in your specific model, follow these self-validating protocols.

Protocol A: The "Selectivity Screen" (Cell Viability)

Objective: Determine if cytotoxicity is driven by COX-2 inhibition.

  • Cell Preparation: Seed COX-2 positive cells (e.g., HT-29, A549) and COX-2 negative cells (e.g., HCT-116 null) in 96-well plates.

  • Treatment Groups:

    • Vehicle (DMSO < 0.1%)

    • Celecoxib (0.1 – 100 µM dose curve)

    • DMC (0.1 – 100 µM dose curve)

    • Rofecoxib (Negative control for off-targets, Positive for COX-2)

  • Readout: MTT or CellTiter-Glo at 24h, 48h, 72h.

  • Validation Criteria:

    • COX-2 Dependent Effect: Rofecoxib mimics Celecoxib; DMC has no effect.

    • COX-2 Independent Effect: DMC mimics (or exceeds) Celecoxib potency; Rofecoxib has little/no effect.

Protocol B: Western Blot Validation of Signaling (PDK1/Akt)

Objective: Confirm molecular target engagement independent of COX-2.

  • Treatment: Treat cells with IC50 concentrations of Celecoxib and DMC for 4-6 hours.

  • Lysis: Harvest in RIPA buffer with phosphatase inhibitors.

  • Targets to Probe:

    • P-Akt (Ser473): Downstream of PDK1. Both Celecoxib and DMC should reduce phosphorylation if the mechanism is PDK1-mediated.

    • COX-2: Expression levels (often upregulated by feedback loops).[3]

    • Survivin: Downregulated by both agents in COX-2 independent apoptosis.

    • PGE2 (ELISA): Crucial Control. Celecoxib must reduce PGE2; DMC must not reduce PGE2 significantly.

Visualizing the Mechanism

The following diagram illustrates the structural divergence in signaling pathways, highlighting where DMC acts as a specific probe.

G cluster_agents Investigational Agents cluster_targets Molecular Targets cluster_outcomes Biological Outcomes Celecoxib Celecoxib (COX-2 + Off-Targets) COX2 COX-2 Enzyme Celecoxib->COX2 Inhibits (IC50 0.04uM) PDK1 PDK1 / Akt Pathway Celecoxib->PDK1 Inhibits (IC50 ~48uM) ER ER Stress / SERCA Celecoxib->ER Induces DMC 2,5-Dimethyl-Celecoxib (DMC) (Off-Targets Only) DMC->COX2 NO EFFECT (Inactive) DMC->PDK1 Potent Inhibition DMC->ER Potent Induction Rofecoxib Rofecoxib (Pure COX-2 Control) Rofecoxib->COX2 Inhibits Rofecoxib->PDK1 No Effect PGE2 Decreased PGE2 (Inflammation) COX2->PGE2 Drives Apoptosis Apoptosis / Anoikis (Tumor Suppression) PDK1->Apoptosis Inhibition Triggers ER->Apoptosis Stress Triggers

Caption: Functional divergence of Celecoxib analogs.[3] DMC isolates the "Green" pathways (Off-Target) by eliminating the "Red" pathway (COX-2), serving as a precise molecular scalpel.

References & Grounding

  • Schönthal, A. H. (2006). Antitumor properties of dimethyl-celecoxib, a derivative of celecoxib that does not inhibit cyclooxygenase-2: implications for glioma therapy.Neurosurgical Focus .

    • Key Finding: Establishes DMC as the non-COX-2 inhibitory analog that mimics Celecoxib’s anti-proliferative effects.[2]

  • Zhu, J., et al. (2004). From the cyclooxygenase-2 inhibitor celecoxib to a novel class of 3-phosphoinositide-dependent protein kinase-1 inhibitors.Cancer Research .[4]

    • Key Finding: Identifies PDK1 as the primary off-target of Celecoxib and validates DMC as a tool to target this pathway without affecting COX-2.

  • Kardosh, A., et al. (2005). Multitarget inhibition of drug-resistant multiple myeloma cell lines by dimethyl-celecoxib (DMC).[5]Blood .[6]

    • Key Finding: Demonstrates DMC's efficacy in drug-resistant models via downregulation of survivin and cyclins, independent of COX-2.[5]

  • BenchChem (2025). Validating the Selectivity of 4-Desmethyl-2-methyl Celecoxib for COX-2.

    • Key Finding: Provides IC50 data for the isomer (0.069 µM), distinguishing it from the inactive DMC analog.

Sources

Safety & Regulatory Compliance

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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